molecular formula C8H12N4O2 B13102585 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid CAS No. 876516-52-8

4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid

Katalognummer: B13102585
CAS-Nummer: 876516-52-8
Molekulargewicht: 196.21 g/mol
InChI-Schlüssel: PYXQZZMXKMRDGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

876516-52-8

Molekularformel

C8H12N4O2

Molekulargewicht

196.21 g/mol

IUPAC-Name

4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H12N4O2/c1-2-3-10-8-11-4-5(7(13)14)6(9)12-8/h4H,2-3H2,1H3,(H,13,14)(H3,9,10,11,12)

InChI-Schlüssel

PYXQZZMXKMRDGE-UHFFFAOYSA-N

Kanonische SMILES

CCCNC1=NC=C(C(=N1)N)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a feasible synthetic pathway and detailed characterization methods for 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document is designed to serve as a practical resource for researchers and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the experimental choices. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids. Beyond this central role, synthetic pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

4-amino-2-(propylamino)pyrimidine-5-carboxylic acid is a molecule of interest due to its structural features that suggest potential as a kinase inhibitor. The 2,4-diaminopyrimidine core is a well-established pharmacophore known to mimic the adenine structure of ATP, enabling it to bind to the ATP-binding site of various kinases. The carboxylic acid moiety at the 5-position can act as a key hydrogen bond donor and acceptor, further enhancing binding affinity and specificity. This guide will delineate a robust laboratory-scale synthesis and a thorough characterization of this promising compound.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic approach. The core pyrimidine ring can be constructed from acyclic precursors, followed by the introduction or modification of the functional groups at the 2, 4, and 5 positions.

Retrosynthesis target 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid intermediate1 Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate target->intermediate1 Ester Hydrolysis intermediate2 Ethyl 2-chloro-4-aminopyrimidine-5-carboxylate intermediate1->intermediate2 Nucleophilic Aromatic Substitution intermediate3 Ethyl 2,4-dichloropyrimidine-5-carboxylate intermediate2->intermediate3 Selective Amination precursors Guanidine Hydrochloride + Diethyl ethoxymethylenemalonate intermediate3->precursors Ring Formation

Caption: Retrosynthetic pathway for the target molecule.

The chosen forward synthesis strategy involves the construction of a dichlorinated pyrimidine intermediate, followed by sequential nucleophilic substitution to introduce the amino and propylamino groups, and finally, ester hydrolysis to yield the desired carboxylic acid. This approach offers good control over the substitution pattern and utilizes readily available starting materials.

Detailed Synthetic Protocol

This section provides a step-by-step procedure for the synthesis of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid.

Materials and Reagents
ReagentSupplierPurity
Guanidine HydrochlorideSigma-Aldrich≥99%
Diethyl ethoxymethylenemalonateAlfa Aesar98%
Sodium EthoxideAcros Organics97%
Phosphorus Oxychloride (POCl₃)Merck≥99%
Dioxane (anhydrous)Sigma-Aldrich99.8%
Ammonia (7N solution in Methanol)Sigma-Aldrich-
n-PropylamineTCI Chemicals>99%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar99%
Ethanol (anhydrous)Fisher Chemical>99.5%
Diethyl EtherVWR ChemicalsACS Grade
Ethyl AcetateVWR ChemicalsHPLC Grade
Sodium HydroxideSigma-Aldrich≥98%
Hydrochloric Acid (concentrated)Fisher Chemical37%
Anhydrous Sodium SulfateVWR ChemicalsACS Grade
Synthesis Workflow Diagram

Synthesis_Workflow start Guanidine HCl + Diethyl ethoxymethylenemalonate step1 Ring Closure with NaOEt start->step1 intermediate_A Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate step1->intermediate_A step2 Chlorination with POCl₃ intermediate_A->step2 intermediate_B Ethyl 2,4-dichloropyrimidine-5-carboxylate step2->intermediate_B step3 Selective Amination with NH₃/MeOH intermediate_B->step3 intermediate_C Ethyl 4-amino-2-chloropyrimidine-5-carboxylate step3->intermediate_C step4 Nucleophilic Substitution with n-Propylamine intermediate_C->step4 intermediate_D Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate step4->intermediate_D step5 Ester Hydrolysis with NaOH intermediate_D->step5 product 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid step5->product

Caption: Step-wise synthesis of the target compound.

Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To this solution, add guanidine hydrochloride (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq).

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

  • The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the product as a white solid.

Step 2: Synthesis of Ethyl 2,4-dichloropyrimidine-5-carboxylate

  • To a flask containing ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux for 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can be purified by column chromatography.

Step 3: Synthesis of Ethyl 4-amino-2-chloropyrimidine-5-carboxylate

  • Dissolve ethyl 2,4-dichloropyrimidine-5-carboxylate (1.0 eq) in anhydrous dioxane.

  • Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in methanol (7N, 2.0 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product.

Step 4: Synthesis of Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate

  • In a sealed tube, dissolve ethyl 4-amino-2-chloropyrimidine-5-carboxylate (1.0 eq), n-propylamine (1.5 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq) in ethanol.

  • Heat the reaction mixture to 80-100°C for 12-24 hours.

  • Cool the reaction to room temperature and remove the solvent in vacuo.

  • The crude product is purified by flash column chromatography on silica gel.

Step 5: Synthesis of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

  • Dissolve ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until the ester is completely hydrolyzed (monitored by TLC or HPLC).

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.

Characterization of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

A thorough characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.

Physical Properties
PropertyExpected Value
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₂N₄O₂
Molecular Weight 196.21 g/mol
Melting Point To be determined experimentally
Solubility Soluble in DMSO, sparingly soluble in methanol, insoluble in water
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the propyl group protons (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen), a singlet for the pyrimidine C6-H proton, and broad signals for the amino and carboxylic acid protons. The chemical shifts (δ) are predicted as follows:

    • δ 8.5-8.8 (s, 1H, pyrimidine C6-H)

    • δ 7.0-7.5 (br s, 2H, -NH₂)

    • δ 6.5-7.0 (br t, 1H, -NH-propyl)

    • δ 3.2-3.4 (q, 2H, -NH-CH₂-)

    • δ 1.5-1.7 (sextet, 2H, -CH₂-CH₂-CH₃)

    • δ 0.8-1.0 (t, 3H, -CH₃)

    • δ 12.0-13.0 (br s, 1H, -COOH)

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. Expected chemical shifts are:

    • δ 165-170 (-COOH)

    • δ 160-165 (C2, C4 of pyrimidine)

    • δ 155-160 (C6 of pyrimidine)

    • δ 100-105 (C5 of pyrimidine)

    • δ 40-45 (-NH-CH₂-)

    • δ 20-25 (-CH₂-CH₂-CH₃)

    • δ 10-15 (-CH₃)

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded using KBr pellets, should exhibit characteristic absorption bands for the various functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration Mode
3400-3200N-H stretching (amino group)
3300-2500O-H stretching (carboxylic acid)
1700-1650C=O stretching (carboxylic acid)
1640-1580C=N and C=C stretching (pyrimidine ring)
1600-1500N-H bending (amino group)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the molecular weight and elemental composition. The expected [M+H]⁺ ion would be at m/z 197.1033.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The purity of the final compound should be determined by reverse-phase HPLC. A C18 column with a gradient elution system of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a suitable starting point. UV detection at a wavelength corresponding to the compound's maximum absorbance (typically around 254 nm and 280 nm) should be employed. A purity of ≥95% is generally required for biological screening.[1]

Characterization_Workflow start Synthesized Product phys_prop Physical Properties (Appearance, MP, Solubility) start->phys_prop nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS) start->ms hplc HPLC Analysis (Purity) start->hplc final Pure, Characterized Compound phys_prop->final nmr->final ir->final ms->final hplc->final

Caption: Workflow for the characterization of the final product.

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Sodium ethoxide is a strong base and is flammable. Handle with care and avoid contact with skin and eyes.

  • Ammonia solutions are corrosive and have a pungent odor. Work in a fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

This technical guide has outlined a detailed and logical pathway for the synthesis and characterization of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid. By providing both the "how" and the "why" behind the experimental procedures, this document aims to empower researchers to confidently undertake the preparation of this and related pyrimidine derivatives. The successful synthesis and thorough characterization of this compound will enable its further investigation in various drug discovery and development programs.

References

  • Marchenko, S. I., Moiseeva, A. M., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(1), 48-57. [Link]

  • Ismail, P. S., Khan, I., Kumar, V., Verma, V. P., Shukla, M., Dhasmana, A., ... & Singh, J. (2019). Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. Chemistry & Biology Interface, 9(3), 148-156. [Link]

  • Shaaban, M. A., Mohamed, K. O., Hegazi, M. E., Shaykoon, M. S. A., & Elshaier, Y. A. M. M. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 24-34. [Link]

Sources

Spectroscopic Elucidation of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic Acid: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Strategy

Substituted pyrimidines are privileged pharmacophores in medicinal chemistry, frequently serving as the core scaffold for cyclin-dependent kinase (CDK) inhibitors and antimalarial agents[1][2]. The molecule 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid (Chemical Formula: C₈H₁₂N₄O₂; Monoisotopic Mass: 196.096 Da) presents a unique analytical challenge due to its dense functionalization. It features a highly polar zwitterionic potential, multiple exchangeable nitrogenous protons, and strong electronic push-pull dynamics across the heterocyclic ring.

As an Application Scientist, blindly running standard spectroscopic methods on such a molecule often yields ambiguous data—such as missing exchangeable protons or overlapping aliphatic signals. To achieve absolute structural certainty, we must design a multi-modal, self-validating analytical workflow. This guide establishes the causal relationships between the molecule’s electronic environment and its spectroscopic behavior across Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Mass Spectrometry (MS).

AnalyticalWorkflow cluster_NMR NMR Spectroscopy (1H, 13C, 2D) cluster_IR FTIR Spectroscopy cluster_MS Mass Spectrometry (LC-MS/MS) Start Synthesized Compound (C8H12N4O2) PrepNMR Sample Prep (DMSO-d6) Start->PrepNMR PrepIR ATR-FTIR (Neat Solid) Start->PrepIR PrepMS ESI(+) Ionization Start->PrepMS Run1H 1H NMR & D2O Exchange PrepNMR->Run1H Run13C 13C NMR & DEPT-135 Run1H->Run13C Run2D 2D NMR (COSY, HSQC, HMBC) Run13C->Run2D Validation Structural Confirmation & Purity Assessment Run2D->Validation RunIR Vibrational Mapping PrepIR->RunIR RunIR->Validation RunMS CID Fragmentation Analysis PrepMS->RunMS RunMS->Validation

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Solvent Selection

The presence of both a carboxylic acid and multiple amino groups renders this compound insoluble in standard non-polar solvents like Chloroform-d (CDCl₃). DMSO-d₆ is the mandatory solvent choice. Beyond solubility, DMSO-d₆ disrupts intermolecular hydrogen bonding, allowing the exchangeable protons (-COOH, -NH₂, -NH) to appear as distinct, albeit broad, signals rather than a single coalesced peak.

¹H NMR Dynamics & Electronic Effects

The ¹H NMR spectrum is divided into three distinct regions:

  • The Aliphatic Tail (0.8 - 3.5 ppm): The propylamino group yields a classic first-order splitting pattern: a triplet for the terminal methyl (-CH₃), a sextet for the central methylene (-CH₂-), and a deshielded multiplet/quartet for the nitrogen-adjacent methylene (N-CH₂).

  • The Exchangeable Protons (7.0 - 13.0 ppm): The secondary amine (-NH) and primary amine (-NH₂) appear as broad singlets. The carboxylic acid proton is highly deshielded, typically appearing beyond 12.5 ppm. As detailed in3, broad peaks in this region must be validated using a D₂O exchange protocol[3].

  • The Aromatic Core (8.5 - 8.8 ppm): The C6 proton is the only aromatic proton on the ring. It is heavily deshielded by the adjacent ring nitrogen and the ortho-carboxylic acid (an electron-withdrawing group), pushing it far downfield to ~8.6 ppm[4].

¹³C NMR & Resonance Shielding

The chemical shifts of the pyrimidine carbons are dictated by the push-pull electronic nature of the substituents[4].

  • The C5 Anomaly: Typically, aromatic carbons appear between 120–140 ppm. However, the C5 carbon in this molecule is highly shielded (~105 ppm). This is caused by the strong resonance electron donation from the adjacent C4-amino group (an EDG), which increases electron density at the ortho position (C5).

  • Deshielded Quaternary Carbons: C2 and C4 are bonded to multiple electronegative nitrogen atoms, pushing their signals downfield to ~162-165 ppm, closely neighboring the carboxylic acid carbonyl carbon (~169 ppm).

Vibrational Spectroscopy (ATR-FTIR)

Fourier Transform Infrared (FTIR) spectroscopy provides critical orthogonal validation of the functional groups[5]. Attenuated Total Reflectance (ATR) is preferred over KBr pelleting, as KBr is hygroscopic and absorbed water will mask the critical N-H and O-H stretching regions.

  • N-H Stretching: The primary amine at C4 exhibits two distinct bands (asymmetric and symmetric stretches) between 3300–3450 cm⁻¹, while the secondary propylamino group yields a single band around 3250 cm⁻¹[5][6].

  • Carbonyl (C=O) Shift: An isolated carboxylic acid typically shows a C=O stretch above 1700 cm⁻¹. However, in this molecule, the C=O stretch is shifted to a lower wavenumber (~1660 cm⁻¹). This causality is twofold: conjugation with the aromatic pyrimidine ring lowers the bond order, and intramolecular hydrogen bonding between the C5-carbonyl oxygen and the C4-amino protons further weakens the C=O bond[5][7].

Mass Spectrometry (LC-MS/MS) & Fragmentation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) utilizing Electrospray Ionization (ESI) is the gold standard for molecular weight confirmation.

Ionization Strategy: The molecule contains highly basic nitrogen atoms (the propylamino and the pyrimidine ring nitrogens). Therefore, Positive Ion Mode (ESI+) is the logical choice, readily yielding the protonated precursor ion [M+H]⁺ at m/z 197.1.

Collision-Induced Dissociation (CID): Subjecting the m/z 197.1 precursor to CID reveals the structural connectivity. The carboxylic acid group predictably loses water (-18 Da) and carbon dioxide (-44 Da). Simultaneously, the propylamino chain undergoes a characteristic loss of propene (-42 Da) via a rearrangement mechanism, leaving a primary amine at the C2 position.

MSFragmentation Parent [M+H]+ Precursor Ion m/z 197.1 Frag1 Loss of H2O (-18 Da) m/z 179.1 Parent->Frag1 -H2O Frag2 Loss of Propene (-42 Da) m/z 155.1 Parent->Frag2 -C3H6 Frag3 Loss of CO2 (-44 Da) m/z 153.1 Parent->Frag3 -CO2 SubFrag1 Pyrimidine Core m/z 111.1 Frag2->SubFrag1 -CO2 Frag3->SubFrag1 -C3H6

Figure 2: Proposed ESI(+) CID fragmentation pathways for the target molecule.

Self-Validating Experimental Protocols

To ensure data trustworthiness, researchers must execute the following step-by-step methodologies designed with built-in validation checkpoints.

Protocol A: ¹H NMR with D₂O Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d₆. Transfer to a 5 mm NMR tube.

  • Initial Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay d1 = 2.0s to ensure complete relaxation of the quaternary-adjacent protons).

  • Integration Check: Integrate the aliphatic region (0.8 - 3.5 ppm). The total integral must equal exactly 7 protons.

  • D₂O Shake (Self-Validation): Add 10 µL of Deuterium Oxide (D₂O) directly to the NMR tube. Cap and shake vigorously for 60 seconds.

  • Re-Acquisition: Re-run the ¹H NMR experiment.

    • Validation Criteria: The broad signals corresponding to the -COOH (1H), -NH₂ (2H), and -NH (1H) must disappear or significantly diminish due to deuterium exchange[3]. The sharp singlet at ~8.6 ppm (C6-H) must remain unchanged.

Protocol B: ATR-FTIR Vibrational Mapping
  • Background Collection: Clean the diamond ATR crystal with isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place 2-3 mg of the neat, dry solid compound directly onto the crystal. Apply the pressure anvil until the force gauge indicates optimal contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.

    • Validation Criteria: Ensure the baseline is flat. If the region between 3500-3000 cm⁻¹ appears as a single, featureless "hump," the sample is wet. Dry the sample under vacuum and repeat to resolve the distinct N-H spikes[5].

Protocol C: LC-MS/MS (ESI+)
  • Chromatography: Inject 1 µL of a 10 µg/mL sample (dissolved in 50:50 Water:Acetonitrile) onto a C18 Reverse Phase column. Use a mobile phase gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Ionization: Operate the mass spectrometer in ESI positive mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • CID Fragmentation: Isolate the m/z 197.1 precursor ion in Q1. Apply a collision energy ramp (20-40 eV) using Nitrogen as the collision gas in Q2. Scan fragments in Q3.

    • Validation Criteria: The presence of the m/z 155.1 and 153.1 fragments confirms the independent presence of the propyl chain and the carboxylic acid group, respectively.

Data Presentation

Table 1: Expected ¹H and ¹³C NMR Spectral Data (DMSO-d₆)
Position¹H Chemical Shift (ppm)MultiplicityIntegral¹³C Chemical Shift (ppm)Assignment Notes
C2 ---162.0Quaternary, deshielded by three adjacent N atoms
C4 ---164.5Quaternary, attached to primary amine
C5 ---105.0Quaternary, heavily shielded by C4-NH₂ resonance
C6 8.60Singlet1H158.0Aromatic CH, highly deshielded by ortho-COOH
COOH 12.80Broad Singlet1H169.0Carbonyl carbon; proton exchanges with D₂O
4-NH₂ 7.80Broad Singlet2H-Exchanges with D₂O
2-NH 7.20Broad Triplet1H-Exchanges with D₂O
N-CH₂ 3.25Multiplet/Quartet2H43.0Deshielded aliphatic
CH₂ 1.55Sextet2H22.5Central aliphatic chain
CH₃ 0.90Triplet3H11.0Terminal methyl
Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3450, 3350 Medium, SharpPrimary Amine (-NH₂)N-H asymmetric and symmetric stretch
3250 Medium, BroadSecondary Amine (-NH)N-H stretch
3100 - 2500 Strong, Very BroadCarboxylic Acid (-COOH)O-H stretch (hydrogen-bonded)
1660 Strong, SharpCarboxylic Acid (-COOH)C=O stretch (conjugated & H-bonded)
1600, 1550 StrongPyrimidine RingC=N and C=C aromatic stretches
Table 3: LC-MS/MS (ESI+) Fragmentation Data
m/z ValueIon TypeRelative AbundanceStructural Assignment / Neutral Loss
197.1 [M+H]⁺100% (Precursor)Protonated molecular ion
179.1 FragmentMedium[M+H - H₂O]⁺ (Loss of 18 Da)
155.1 FragmentHigh[M+H - C₃H₆]⁺ (Loss of propene, 42 Da)
153.1 FragmentMedium[M+H - CO₂]⁺ (Loss of 44 Da)
111.1 FragmentHighPyrimidine core after loss of propene and CO₂

References

  • EvitaChem. Buy 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950).1

  • BenchChem. A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives.4

  • BenchChem. Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines.3

  • PubChem (NIH). Pyrimidine-5-carboxylic acid | CID 78346.7

  • Vandana Publications. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.5

  • Biointerface Research in Applied Chemistry. Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment.6

  • Google Patents. EP1782811A1 - Novel antimalaria agent containing heterocyclic compound.2

Sources

A Technical Guide to the Structural Elucidation of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid: A Proposed Workflow for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid (CAS No. 876516-52-8) is a substituted pyrimidine derivative with significant potential in medicinal chemistry, notably as a candidate for cyclin-dependent kinase (CDK) inhibition.[1] The precise three-dimensional arrangement of a molecule is fundamental to understanding its biological activity, physicochemical properties, and suitability as a therapeutic agent. While the crystal structure of this specific compound is not yet publicly documented, this guide provides a comprehensive, field-proven workflow for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction (SC-XRD). This document serves as a technical roadmap for researchers in structural biology and drug development, outlining the causal logic behind experimental choices and providing a framework for the anticipated structural features and their implications.

Introduction: The Imperative for Structural Analysis in Pyrimidine-Based Drug Design

Pyrimidine derivatives are a cornerstone of modern pharmacology, forming the structural basis for a wide array of therapeutics.[2] Their ability to engage in diverse non-covalent interactions makes them privileged scaffolds for targeting enzymes like kinases.[2] For 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid, which has been identified as a potential CDK inhibitor, a detailed understanding of its solid-state structure is a critical step in the drug development pipeline.[1]

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement of a molecule. The resulting crystal structure provides invaluable insights into:

  • Bioactive Conformation: Revealing the preferred three-dimensional shape of the molecule, which is essential for accurate molecular docking and understanding receptor-ligand interactions.

  • Intermolecular Interactions: Identifying the hydrogen bonds and other non-covalent forces that govern crystal packing. This is crucial for predicting solubility, stability, and potential polymorphism.[3]

  • Pharmacophore Modeling: Confirming the spatial relationship of key functional groups (hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity.

This guide, therefore, outlines a robust and logical pathway to determine the crystal structure of this promising compound and to analyze its key features.

Experimental Workflow: From Synthesis to Structure Determination

A successful crystallographic study begins with the synthesis of high-purity material followed by a systematic approach to crystallization.

Proposed Synthesis Protocol

The synthesis of 2,4,5-substituted pyrimidines can be achieved through various established condensation reactions.[4] A plausible and efficient route for the target compound is a multi-step synthesis starting from readily available precursors.

Methodology:

  • Step 1: Synthesis of Ethyl 2-(propylamino)-4-hydroxypyrimidine-5-carboxylate.

    • Rationale: This step involves the condensation of a guanidine derivative with an appropriate diethyl ethoxymethylenemalonate precursor. N-propylguanidine is chosen to install the desired propylamino group at the 2-position.

    • Protocol:

      • To a solution of N-propylguanidine nitrate (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq) and stir for 30 minutes at room temperature.

      • Add diethyl ethoxymethylenemalonate (1.05 eq) to the reaction mixture.

      • Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction to room temperature and neutralize with acetic acid.

      • Concentrate the mixture under reduced pressure and purify the resulting solid by recrystallization from ethanol/water to yield the intermediate.

  • Step 2: Chlorination of the 4-hydroxy group.

    • Rationale: The hydroxyl group at the 4-position must be converted to a better leaving group, typically a chloride, to allow for subsequent amination.

    • Protocol:

      • Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 5.0 eq).

      • Heat the mixture to reflux for 3-4 hours until a clear solution is formed.

      • Cool the reaction and carefully pour it onto crushed ice with vigorous stirring.

      • Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated to yield the chlorinated intermediate.

  • Step 3: Amination and Saponification.

    • Rationale: Introduction of the amino group at the 4-position is achieved via nucleophilic substitution, followed by hydrolysis of the ester to the final carboxylic acid.

    • Protocol:

      • Dissolve the chlorinated intermediate in a solution of ammonia in methanol (7N).

      • Heat the mixture in a sealed pressure vessel at 80-90 °C for 12-16 hours.

      • Cool the vessel, vent, and concentrate the mixture. The resulting intermediate is the ethyl ester of the target compound.

      • Dissolve this ester in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH).

      • Stir at room temperature for 4-6 hours until saponification is complete (monitored by TLC).

      • Acidify the solution to pH ~4-5 with 1M hydrochloric acid (HCl) to precipitate the final product, 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid.

      • Filter the solid, wash with cold water, and dry under vacuum. Confirm identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Crystallization Workflow

Growing diffraction-quality single crystals is often the most challenging step. A systematic screening approach is essential. The high purity of the synthesized compound is a prerequisite for success.

Methodology:

A primary screening should be conducted using various solvents and crystallization techniques. The goal is to explore a wide range of supersaturation conditions.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane).

  • Technique Screening:

    • Slow Evaporation: Dissolve the compound in a solvent or solvent mixture to near-saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion (Hanging/Sitting Drop): Dissolve the compound in a good solvent. Place this solution as a drop next to a larger reservoir of a poor solvent (an "anti-solvent") in a sealed chamber. The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

The diagram below illustrates a logical workflow for this screening process.

G cluster_synthesis Synthesis & Purification cluster_screening Crystallization Screening cluster_methods cluster_analysis Analysis synthesis Synthesize & Purify Compound (>98% Purity) start_screen Select Solvents (Polar, Nonpolar, Mixtures) synthesis->start_screen slow_evap Slow Evaporation start_screen->slow_evap vapor_diff Vapor Diffusion start_screen->vapor_diff cooling Slow Cooling start_screen->cooling observe Microscopic Observation (Check for Crystals) slow_evap->observe vapor_diff->observe cooling->observe optimize Optimize Conditions (Solvent ratio, Temp.) observe->optimize Microcrystals / Oil xray Mount Crystal & Collect X-ray Diffraction Data observe->xray Good Crystals no_xtal No Crystals / Poor Quality observe->no_xtal optimize->start_screen no_xtal->start_screen

Caption: Workflow for single-crystal growth screening.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is mounted on a diffractometer for data collection.

Methodology:

  • Mounting: The selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The diffractometer (e.g., Bruker Apex II) uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal. The crystal is rotated, and a series of diffraction images are collected by a detector.[5]

  • Data Processing: The collected images are processed to determine the unit cell dimensions and space group. The intensities of thousands of unique reflections are integrated.[5]

  • Structure Solution and Refinement: The phase problem is solved using direct methods (e.g., using SHELXT) to generate an initial electron density map and molecular model.[5] This model is then refined against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL), adjusting atomic positions and displacement parameters to improve the fit between the calculated and observed structure factors.[5]

Anticipated Structural Features and Analysis

Based on the known structures of related aminopyrimidine carboxylic acids, we can predict the key structural features that would be confirmed by a successful SC-XRD experiment.[3][6]

Expected Molecular Geometry and Supramolecular Interactions

The molecule possesses multiple hydrogen bond donors (the -NH₂ group, the -NH- of the propylamino group, and the carboxylic acid -OH) and acceptors (the two pyrimidine ring nitrogens and the carbonyl and hydroxyl oxygens of the carboxylic acid). This rich functionality suggests a robust and intricate hydrogen-bonding network will be the dominant force in the crystal packing.

Table 1: Anticipated Hydrogen Bonding Interactions

Donor GroupAcceptor GroupType of InteractionExpected Synthon/Motif
Carboxylic Acid (O-H)Carboxylic Acid (C=O)Strong (Charge-assisted)Classic R²₂(8) carboxylic acid dimer synthon.
Amino (N-H)Pyrimidine Ring (N)StrongR²₂(8) dimer linking two molecules head-to-tail.
Amino (N-H)Carboxylic Acid (C=O)ModerateForms chains or layers connecting the primary dimers.
Propylamino (N-H)Pyrimidine Ring (N) or C=OModerateFurther cross-linking of the supramolecular assembly.

The diagram below illustrates a plausible hydrogen-bonding scheme, focusing on the highly probable carboxylic acid and amino-pyrimidine dimers.

Caption: Plausible hydrogen-bonding motifs.

Target Crystallographic Data

A successful structure determination would yield a set of standard crystallographic data, which should be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC). The goal of the experiment is to populate the following table.

Table 2: Template for Crystallographic Data and Structure Refinement

ParameterTarget Value/Description
Chemical FormulaC₈H₁₂N₄O₂
Formula Weight196.21 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, P-1)
a, b, c (Å)To be determined
α, β, γ (°)To be determined
Volume (ų)To be determined
ZTo be determined (Number of molecules in the unit cell)
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Theta range for data collection (°)2.0 to 28.0
Reflections collected / uniqueTo be determined
Completeness to theta = 25.242°> 99.0 %
Goodness-of-fit on F²~1.0
Final R indices [I>2sigma(I)]R1 < 0.05, wR2 < 0.15
R indices (all data)R1 < 0.08, wR2 < 0.20
Largest diff. peak and hole (e.Å⁻³)< 0.50

Implications for Drug Development

Determining the crystal structure of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid would provide critical insights to accelerate its development:

  • Structure-Activity Relationship (SAR): The precise conformation of the propylamino tail and the orientation of the carboxylic acid relative to the pyrimidine core would inform the design of next-generation analogs with improved potency and selectivity.

  • Solid-State Properties: The hydrogen bonding network revealed in the crystal structure is the primary determinant of the material's physical properties. This knowledge is essential for controlling polymorphism, ensuring batch-to-batch consistency, and developing a stable, bioavailable formulation.

  • Target Engagement Modeling: A high-resolution crystal structure provides the ideal starting point for computational docking studies into the active site of target CDKs. This allows for a rational, structure-based approach to lead optimization, rather than relying solely on empirical screening.[7]

Conclusion

While the crystal structure of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid remains to be determined, this guide provides a comprehensive and scientifically-grounded workflow for its elucidation. By following a logical progression from targeted synthesis and systematic crystallization screening to rigorous X-ray diffraction analysis, researchers can unlock the critical structural information needed to advance this compound. The anticipated robust hydrogen-bonding network highlights the rich supramolecular chemistry of this molecule. Ultimately, the determination of its crystal structure will be an indispensable step in validating its potential as a therapeutic agent and guiding its journey from a promising lead compound to a viable drug candidate.

References

  • Tariq, S. A., et al. (2021). Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. Available at: [Link]

  • Karmakar, U., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. Available at: [Link]

  • Bauzá, A., et al. (2016). 2-Aminopyrimidine Derivatives Exhibiting Anion-π Interactions: A Combined Crystallographic and Theoretical Study. Crystal Growth & Design. Available at: [Link]

  • ResearchGate. (n.d.). X-ray diffraction analysis of compound 5-nitropyrimidine-2,4-diamine 5. Retrieved from [Link]

  • PubChem. (n.d.). Pyrimidine-5-carboxylic acid. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC Publications. Retrieved from [Link]

  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. Retrieved from [Link]

  • Ye, H., et al. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment. European Journal of Medicinal Chemistry. Available at: [Link]

  • NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. National Institute of Standards and Technology. Retrieved from [Link]

  • Kumar, D., & Singh, J. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. Available at: [Link]

Sources

The 4-Amino-2-(alkylamino)pyrimidine Scaffold: A Privileged Pharmacophore in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-2-(alkylamino)pyrimidine motif (often broadly classified within the 2,4-diaminopyrimidine family) represents one of the most privileged and extensively utilized scaffolds in modern targeted oncology and immunology. By structurally mimicking the adenine ring of adenosine triphosphate (ATP), this core provides a highly versatile, modular platform for exploring the structure-activity relationship (SAR) across the human kinome. This whitepaper deconstructs the mechanistic rationale behind its efficacy, highlights recent SAR breakthroughs (including macrocyclization and deep-pocket targeting), and establishes self-validating experimental protocols for synthesizing and evaluating these derivatives.

Mechanistic Rationale: The ATP-Competitive Hinge Binder

To understand the ubiquity of the 4-amino-2-(alkylamino)pyrimidine scaffold, we must examine the causality of its binding kinetics within the kinase ATP-binding pocket. The efficacy of this scaffold is not coincidental; it is dictated by the precise geometry of the kinase hinge region.

The pyrimidine N1 atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge region (typically a methionine or leucine residue). Concurrently, the exocyclic amine at the C2 or C4 position serves as a hydrogen bond donor to the backbone carbonyl of the hinge. This bidentate hydrogen-bonding network anchors the molecule.

The true power of this scaffold lies in its functional vectors. The differential reactivity of the C2 and C4 positions allows medicinal chemists to independently tune two distinct trajectories projecting from the hinge:

  • The C4-amino vector projects deeply into the hydrophobic pocket and interacts with the gatekeeper residue.

  • The C2-alkylamino vector projects outward toward the solvent-exposed front, dictating solubility and offering pathways for structural rigidification.

Structure-Activity Relationship (SAR) Dynamics

C4-Amino Substitutions: Deep Pocket & Gatekeeper Targeting

Modifications at the C4-amine are the primary drivers of target selectivity. Because this vector points toward the gatekeeper residue—a highly variable amino acid across different kinases—tailoring the steric bulk and stereochemistry here yields exquisite selectivity.

For instance, in the development of Tropomyosin receptor kinase (TRK) inhibitors, optimizing the C4-position with specific anilines led to the discovery of Compound 19k , a potent pan-TRK inhibitor. The causality of this modification was validated when [1]. Similarly, in Cyclin-dependent kinase 7 (CDK7) inhibitors, introducing an ortho-substituted sulfonyl group on the C4-aniline was crucial for engaging water-bridging networks in the ATP pocket, yielding [3].

C2-Alkylamino Substitutions: Solvent Front & Macrocyclization

The C2-alkylamino group extends into the solvent-accessible region. While traditionally used to append solubilizing groups (e.g., morpholine or piperazine) to improve ADMET properties, recent advanced SAR strategies have employed this vector for macrocyclization .

By linking the C2-alkylamino group back to the C4-substituent, researchers restrict the conformational flexibility of the molecule, locking it into the bioactive conformation. This entropy-driven approach was recently validated in the discovery of Hematopoietic progenitor kinase 1 (HPK1) inhibitors. The resulting macrocyclic 2,4-diaminopyrimidine, and effectively enhanced IL-2 secretion in T cells [2].

C5/C6 Modifications: Electronic Tuning & Covalent Warheads

The C5 position is critical for modulating the electron density of the pyrimidine ring. Adding electron-withdrawing groups (like halogens or carboxamides) at C5 lowers the pKa of the N1/N3 nitrogens, fine-tuning their hydrogen-bonding strength. For example,, a highly selective inhibitor of TYRO3 (Sky kinase) [4]. Furthermore, appending electrophilic groups (e.g., acrylamides) at C5 transforms these reversible binders into targeted covalent inhibitors (TCIs).

SAR_Map Core 4-Amino-2-(alkylamino)pyrimidine Core (Hinge Binder) C2 C2-Alkylamino Group Solvent Front Interaction (Solubility, Macrocyclization) Core->C2 C4 C4-Amino Group Gatekeeper / Deep Pocket (Selectivity Driver) Core->C4 C5 C5-Position Steric Shield / Covalent Warheads (e.g., Acrylamides) Core->C5 N1_N3 Pyrimidine N1/N3 Critical H-Bond Acceptors (Mimics ATP Adenine) Core->N1_N3

Figure 1: SAR topological map of the 4-amino-2-(alkylamino)pyrimidine scaffold.

Quantitative SAR Data Summary

The following table synthesizes recent quantitative data from literature, demonstrating how specific structural modifications on the pyrimidine core dictate target selectivity and potency.

CompoundTarget KinaseKey SAR ModificationIC50 (Enzymatic)Reference
Compound 19k pan-TRKC4-aniline optimizationPotent (pan-TRK)[1]
Compound 21 HPK1C2-to-C4 Macrocyclization1.0 nM[2]
Compound 22 CDK7C4-ortho-sulfonyl aniline7.21 nM[3]
Compound 32 TYRO3C5-carboxamide backbone70 nM[4]

Experimental Protocols: Synthesis & Validation Workflows

To ensure a self-validating system, the following protocols detail the standard workflow for synthesizing and evaluating these derivatives. The causality behind each step is explicitly defined to ensure reproducibility and scientific rigor.

Regioselective Synthesis Workflow

Rationale: The C4-chloride of 2,4-dichloropyrimidine is significantly more electrophilic than the C2-chloride due to its alpha/gamma resonance relationship with the ring nitrogens. We exploit this electronic disparity to achieve sequential, regioselective nucleophilic aromatic substitution (SNAr) without generating complex isomeric mixtures.

  • C4-Amination (Kinetic Control):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in a polar protic solvent (e.g., ethanol).

    • Add the desired C4-amine (1.05 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Critical Step: Stir strictly at 0°C for 4-6 hours. The low temperature ensures substitution occurs exclusively at the highly reactive C4 position.

    • Isolate the 2-chloro-4-aminopyrimidine intermediate via precipitation in ice water.

  • C2-Amination (Thermodynamic Control):

    • Suspend the intermediate (1.0 eq) in a high-boiling solvent (e.g., n-butanol).

    • Add the C2-alkylamine (1.5 eq) and an acid catalyst (e.g., TFA, 0.1 eq). For sterically hindered amines, substitute with Buchwald-Hartwig cross-coupling conditions (Pd2(dba)3, Xantphos, Cs2CO3).

    • Heat at 120°C for 12 hours to force the substitution at the less reactive C2 position.

  • Purification: Purify via reverse-phase preparative HPLC to yield the final >95% pure derivative.

Biochemical Validation (ADP-Glo Kinase Assay)

Rationale: We utilize the ADP-Glo assay because it directly measures ADP formation—a universal byproduct of all kinase reactions. This eliminates the need for radioactive ATP isotopes while providing high signal-to-background ratios, making it the gold standard for validating ATP-competitive pyrimidine derivatives.

  • Equilibrium Binding: In a 384-well plate, incubate the purified recombinant kinase with the synthesized pyrimidine inhibitor (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature. Causality: This allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before ATP introduction.

  • Reaction Initiation: Add ATP (at the predetermined Km​ concentration to ensure competitive binding dynamics are observable) and the specific peptide substrate. Incubate for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and enzymatically deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent. This converts the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction to produce light.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

ADP_Glo Step1 Kinase Reaction (Target + ATP + Substrate + Inhibitor) Step2 ATP Depletion (Add ADP-Glo Reagent) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Luminescence Readout (IC50 Calculation) Step3->Step4

Figure 2: ADP-Glo Kinase Assay workflow for validating ATP-competitive inhibitors.

References

  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold. European Journal of Medicinal Chemistry (2022). URL:[Link]

  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. Bioorganic & Medicinal Chemistry (2025). URL:[Link]

  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters (2024). URL:[Link]

  • Optimization of highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters (2008). URL:[Link]

Pyrimidine-5-Carboxylic Acid Derivatives in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrimidine-5-Carboxylic Acid Pharmacophore: A Strategic Overview

The pyrimidine ring is a privileged scaffold in medicinal chemistry, intrinsically recognized by diverse biological systems due to its structural homology with natural nucleic acid bases. When functionalized at the C5 position with a carboxylic acid (or its ester/amide derivatives), the electronic landscape of the pyrimidine ring shifts. The electron-withdrawing nature of the carboxylate group enhances the electrophilicity of the C2, C4, and C6 positions, allowing for highly selective nucleophilic substitutions. This structural versatility has positioned pyrimidine-5-carboxylic acid derivatives as critical modulators in metabolic diseases, oncology, and infectious pathologies[1].

Mechanistic Rationale: Target Engagement and Causality

Metabolic Regulation via PPARγ Partial Agonism

Full agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), such as thiazolidinediones (e.g., rosiglitazone), are potent insulin sensitizers but suffer from severe adverse effects, including fluid retention, weight gain, and cardiovascular toxicity. To circumvent this, researchers have engineered 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives to act as partial agonists[2].

Causality of Design: By utilizing the pyrimidine-5-carboxylic acid head group as a bioisostere for the 2,4-thiazolidinedione ring, the molecule achieves a distinct binding conformation within the PPARγ ligand-binding domain. This altered binding geometry stabilizes specific co-repressor/co-activator interactions that trigger glucose transporter (GLUT4) expression without fully activating the adipogenesis pathways responsible for weight gain[3].

Anti-Leishmanial and Antimicrobial Targeting

Beyond metabolic disorders, pyrimidine-5-carboxylic acid derivatives exhibit profound antimicrobial and anti-leishmanial properties. Compounds like 2-methyl-4-phenylpyrimidine-5-carboxylic acid specifically target parasite-specific pathways, notably dihydrofolate reductase (DHFR)[4].

Causality of Design: The structural mimicry of the pyrimidine core to natural folates allows competitive inhibition at the DHFR active site. The C5-carboxylic acid group forms crucial hydrogen bonds with conserved arginine residues in the binding pocket, leading to folate depletion and subsequent parasite apoptosis, while exhibiting minimal cytotoxicity to mammalian cells[4].

G A Pyrimidine-5-Carboxylic Acid Scaffold B PPARγ Receptor (Partial Agonism) A->B Metabolic Target C Leishmania DHFR (Competitive Inhibition) A->C Antimicrobial Target D Insulin Sensitization (No Weight Gain) B->D Gene Transcription E Folate Depletion & Parasite Apoptosis C->E Enzyme Blockade

Pharmacological pathways of pyrimidine-5-carboxylic acid derivatives.

Quantitative Structure-Activity Relationship (SAR) Insights

The biological efficacy of these derivatives is highly dependent on the substitution pattern around the pyrimidine core. The following table summarizes key quantitative data derived from recent optimization campaigns:

Compound ScaffoldTarget Enzyme / ReceptorKey SubstitutionsBiological Activity (IC50 / Binding)Reference
6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acidPPARγN3-aryl, C6-methylHigh affinity; comparable to Rosiglitazone[2]
2,4,6-trisubstituted-pyrimidine-5-carboxylic acidPPARγ4,6-bisbenzylthio, 2-methylthioPartial Agonist (EC50 ~ 0.8 µM)[3]
2-methyl-4-phenylpyrimidine-5-carboxylic acidLeishmania DHFRC2-methyl, C4-phenylPotent promastigote inhibition[4]
Pyrimidine-5-carboxylate derivativesα-GlucosidaseC2-amino, C6-arylIC50 = 42.19 ± 0.13 µM[1]

Experimental Workflows: Synthesis and Biological Validation

To ensure reproducibility and scientific rigor, the following protocols detail the synthesis of the 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid scaffold and its subsequent biological validation. Every step is designed as a self-validating system.

Step-by-Step Methodology: Biginelli-Type Multi-Component Synthesis

Rationale: The Biginelli condensation is selected for its high atom economy and ability to construct the heavily functionalized pyrimidine ring in a single pot.

  • Reagent Preparation: Equimolar amounts (10 mmol) of an aromatic aldehyde, ethyl acetoacetate (the β-keto ester providing the C5-carboxylate), and urea are dissolved in 20 mL of absolute ethanol.

  • Catalysis & Reflux: Add a catalytic amount of concentrated HCl (or a Lewis acid like CuCl₂) to activate the aldehyde carbonyl. Reflux the mixture at 80°C for 4–6 hours. Causality: The acid catalyst accelerates the initial Knoevenagel condensation between the aldehyde and the β-keto ester, which is the rate-limiting step before urea cyclization.

  • Reaction Monitoring (Self-Validation Checkpoint 1): Monitor the reaction via TLC (Ethyl Acetate:Hexane, 3:7). The disappearance of the aldehyde spot and the emergence of a lower-Rf UV-active spot confirms cyclization.

  • Workup & Hydrolysis: Cool the mixture to precipitate the ethyl ester intermediate. Filter and wash with cold ethanol. To obtain the free pyrimidine-5-carboxylic acid, suspend the ester in 10% aqueous NaOH and reflux for 2 hours, followed by acidification with 1M HCl to pH 3 to precipitate the final product[2].

  • Structural Confirmation (Self-Validation Checkpoint 2): Confirm the structure via 1H-NMR. The diagnostic singlet for the C6-methyl group should appear around δ 2.3 ppm, and the acidic proton (COOH) as a broad singlet >12.0 ppm.

Step-by-Step Methodology: Self-Validating α-Glucosidase Inhibition Assay

To evaluate the antidiabetic potential of the synthesized derivatives[1], an in vitro enzyme assay is employed.

  • Assay Preparation: Dissolve the pyrimidine derivative in DMSO to create a 10 mM stock, then dilute in 0.1 M phosphate buffer (pH 6.8) to achieve final well concentrations of 10–100 µM.

  • Enzyme Incubation: In a 96-well plate, combine 50 µL of the test compound with 50 µL of α-glucosidase (0.5 U/mL). Incubate at 37°C for 10 minutes.

  • Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG). Incubate for an additional 20 minutes at 37°C. Causality: The enzyme cleaves pNPG to release p-nitrophenol, a yellow chromophore. Inhibiting the enzyme reduces color formation, allowing direct spectrophotometric quantification.

  • Self-Validation & Controls:

    • Positive Control: Acarbose (a known inhibitor) is run concurrently to validate enzyme responsiveness.

    • Background Control: A well containing the test compound and buffer (no enzyme) is measured to subtract any intrinsic absorbance of the pyrimidine derivative.

  • Quantification: Stop the reaction with 50 µL of 0.2 M Na₂CO₃. Read absorbance at 405 nm. Calculate IC50 using non-linear regression analysis.

Workflow S1 Biginelli Condensation (Aldehyde+Ester+Urea) S2 Ester Hydrolysis (NaOH, then HCl) S1->S2 S3 Validation (NMR & TLC) S2->S3 S4 In Vitro Assay (α-Glucosidase + pNPG) S3->S4

Workflow for synthesis and validation of pyrimidine derivatives.

Conclusion

Pyrimidine-5-carboxylic acid derivatives represent a highly tunable and biologically privileged class of molecules. By carefully modulating the substituents at the C2, C4, and C6 positions, medicinal chemists can pivot the molecule's activity from metabolic regulation (PPARγ partial agonism) to infectious disease eradication (DHFR inhibition). The integration of robust, multi-component synthetic strategies with rigorous, self-validating biological assays ensures the continued translation of these scaffolds into viable therapeutic candidates.

References

  • Title: Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators.
  • Title: Design, Synthesis, and Structure−Activity Relationship Studies of Novel 2,4,6-Trisubstituted-5-pyrimidinecarboxylic Acids as Peroxisome Proliferator-Activated Receptor γ (PPARγ) Partial Agonists with Comparable Antidiabetic Efficacy to Rosiglitazone.
  • Title: Pyrimidine Derivatives as Promising Anti-Leishmanial Agents, Integrative Molecular Docking, Pharmacokinetics, Enzymes Assays & Pre-Clinical Studies.
  • Title: One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors.

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (C₈H₁₂N₄O₂, MW: 196.21 g/mol ) is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry (1)[1]. Characterized by its multi-substituted heterocyclic core, it serves as a critical pharmacophore and building block in the development of kinase inhibitors, particularly those targeting cyclin-dependent kinases (CDKs) and the mammalian target of rapamycin (mTOR) (1)[1].

(Note: While some commercial catalogs erroneously list its formula as C₈H₁₃N₃O₂[1], structural analysis confirms the presence of four nitrogen atoms—two in the pyrimidine ring, one at the C4-amino group, and one at the C2-propylamino group—making C₈H₁₂N₄O₂ the scientifically accurate formula).

Mechanistic Rationale & Retrosynthetic Strategy

The robust synthesis of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid relies on a highly reliable two-step sequence starting from the commercially available precursor, ethyl 4-amino-2-chloropyrimidine-5-carboxylate.

  • Chemoselective Nucleophilic Aromatic Substitution (SNAr): The C2 position of the pyrimidine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent ring nitrogens and the extended conjugation from the C5-ester group (2)[2]. The addition of n-propylamine proceeds via a transient Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the incoming amine and minimizing unwanted ester hydrolysis during heating (3)[3].

  • Isoelectric Saponification: The ethyl ester is hydrolyzed using aqueous sodium hydroxide in an ethanol co-solvent system. Ethanol is critical here; it ensures the lipophilic intermediate remains fully solvated, preventing the reaction from stalling at a biphasic interface (2)[2]. The most critical phase of this protocol is the workup. The final product is an amphoteric molecule. Precipitation must be induced by carefully titrating the aqueous solution to the molecule's isoelectric point (pH ~4.5).

Workflow Visualization

SynthesisWorkflow A Ethyl 4-amino-2-chloro- pyrimidine-5-carboxylate B n-Propylamine, DIPEA MeCN, 80°C A->B C Ethyl 4-amino-2-(propylamino) pyrimidine-5-carboxylate B->C D 1M NaOH, EtOH 60°C, then HCl (pH 4.5) C->D E 4-amino-2-(propylamino) pyrimidine-5-carboxylic acid D->E

Two-step synthesis of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid via SNAr and saponification.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate

Materials:

  • Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (1.0 eq, 10.0 mmol, 2.01 g)

  • n-Propylamine (1.5 eq, 15.0 mmol, 1.23 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20.0 mmol, 3.48 mL)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Procedure:

  • Initialization: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-amino-2-chloropyrimidine-5-carboxylate (2.01 g, 10.0 mmol) and anhydrous MeCN (50 mL). Stir to create a uniform suspension.

  • Reagent Addition: Introduce DIPEA (3.48 mL, 20.0 mmol) to the mixture in a single portion. Subsequently, add n-propylamine (1.23 mL, 15.0 mmol) dropwise over 5 minutes via syringe.

    • Causality Note: Dropwise addition prevents localized exothermic spikes, which can lead to unwanted polymerization or degradation of the highly activated starting material.

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 4 to 6 hours (3)[3].

  • Self-Validation (Monitoring): Monitor reaction progress via LC-MS. The reaction is deemed complete when the starting material peak (m/z 202.0) is fully consumed, and the product peak (m/z 225.1) dominates the chromatogram.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo to remove MeCN. Partition the resulting crude residue between Ethyl Acetate (100 mL) and distilled water (50 mL).

  • Isolation: Separate the organic layer. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude product (typically a pale yellow solid) can be used directly in the next step.

Step 2: Synthesis of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

Materials:

  • Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate (1.0 eq, ~8.0 mmol from Step 1)

  • 1M Aqueous Sodium Hydroxide (NaOH) (3.0 eq, 24.0 mmol, 24 mL)

  • Ethanol (EtOH) (40 mL)

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Solvation: Dissolve the intermediate from Step 1 in EtOH (40 mL) within a 250 mL round-bottom flask.

  • Hydrolysis: Add the 1M aqueous NaOH solution (24 mL) to the flask. Heat the mixture to 60 °C and stir for 3 hours (2)[2].

    • Causality Note: The EtOH/H₂O co-solvent system is essential to maintain homogeneity as the lipophilic ester converts into the hydrophilic sodium carboxylate salt.

  • Self-Validation (Monitoring): Verify the complete disappearance of the ester intermediate via LC-MS (target product mass shifts to m/z 197.1).

  • Solvent Removal: Cool the reaction to room temperature and remove the ethanol under reduced pressure. (Caution: Do not heat above 40 °C during evaporation to prevent spontaneous decarboxylation).

  • Isoelectric Precipitation (Critical Step): Dilute the remaining aqueous phase with 20 mL of cold distilled water and place the flask in an ice bath. Slowly titrate the solution with 1N HCl while monitoring with a pH meter. Cease addition exactly when the pH reaches ~4.5.

    • Causality Note: At pH 4.5, the molecule reaches its isoelectric point (pI), neutralizing its net charge and forcing the amphoteric product to precipitate out of the aqueous solution. Over-acidification will protonate the pyrimidine core, rendering the product highly water-soluble and ruining the yield.

  • Filtration & Drying: Collect the precipitated white to off-white solid via vacuum filtration. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual inorganic salts. Dry the solid under high vacuum at 45 °C for 12 hours.

Quantitative Data & Analytical Benchmarks

ParameterStep 1: SNAr AminationStep 2: Saponification
Target Intermediate / Product Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate4-amino-2-(propylamino)pyrimidine-5-carboxylic acid
Reaction Temperature 80 °C60 °C
Reaction Time 4 - 6 hours3 hours
Typical Yield 80 - 90%85 - 95%
Key Analytical Marker (LC-MS) [M+H]⁺ m/z ≈ 225.1[M+H]⁺ m/z ≈ 197.1
Purification Method Liquid-Liquid ExtractionIsoelectric Precipitation (pH ~4.5)

Biological Context & Application

Pyrimidine-5-carboxylic acid derivatives are privileged scaffolds in oncology. By structurally mimicking the purine ring of ATP, these compounds competitively bind to the ATP-binding pocket of various kinases, halting cell cycle progression (1)[1].

MOA Drug Pyrimidine-5-carboxylic Acid Derivatives CDK Cyclin-Dependent Kinases (e.g., CDK2 / CDK4) Drug->CDK Competitive ATP Inhibition Rb Retinoblastoma (Rb) Phosphorylation CDK->Rb Phosphorylates E2F E2F Transcription Factor Release Rb->E2F Releases

Mechanism of action for pyrimidine-based CDK inhibitors in cell cycle regulation.

References

  • Title: Buy 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950) - EvitaChem Source: evitachem.com URL: [1]

  • Title: Design, Synthesis, and Biological Evaluation of Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones as Potent and Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors against L858R/T790M Resistance Mutation | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [2]

  • Title: The development of a PET radiotracer for imaging alpha synuclein aggregates in Parkinson's disease - PMC Source: nih.gov URL: [3]

Sources

Application Notes and Protocols: Evaluating the Efficacy of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-amino-2-(propylamino)pyrimidine-5-carboxylic acid is a synthetic pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Structurally, it features a pyrimidine core, which is a key scaffold in many biologically active compounds, including anticancer agents.[1][2] The presence of amino and carboxylic acid functional groups enhances its potential for specific interactions with biological targets.[1] Preliminary investigations suggest that this compound may function as a cyclin-dependent kinase (CDK) inhibitor.[1] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. By inhibiting CDKs, this compound could potentially arrest the cell cycle and induce apoptosis in cancer cells, making it a promising candidate for oncology research.[1]

Cell-based assays are indispensable tools in the early stages of drug development, providing a physiologically relevant context to evaluate a compound's mechanism of action and efficacy before advancing to more complex models.[3][4][5][6] This guide provides a comprehensive overview and detailed protocols for a panel of cell-based assays designed to rigorously evaluate the biological activity of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid, with a focus on its potential as an anticancer agent.

I. Assessing Cytotoxicity and Anti-Proliferative Effects

A primary indicator of a potential anticancer agent's efficacy is its ability to reduce the viability and inhibit the proliferation of cancer cells. This can be assessed using a variety of robust and high-throughput compatible assays.

A. Rationale for Viability and Proliferation Assays

To determine the dose-dependent cytotoxic and cytostatic effects of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid, it is essential to employ assays that measure metabolic activity and DNA synthesis. A reduction in metabolic activity can indicate either cell death (cytotoxicity) or a slowing of cellular processes, while a decrease in DNA synthesis is a direct marker of inhibited proliferation (cytostatic effect).

B. Experimental Workflow: Viability and Proliferation

G cluster_0 Cell Seeding & Treatment cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis seed Seed cancer cells in 96-well plates treat Treat with serial dilutions of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid seed->treat xtt XTT Assay (Metabolic Activity) treat->xtt Incubate & add XTT reagent brdu BrdU Assay (DNA Synthesis) treat->brdu Incubate & add BrdU label read_xtt Measure absorbance at 450 nm xtt->read_xtt read_brdu Immunodetection & measure fluorescence/absorbance brdu->read_brdu ic50 Calculate IC50 values read_xtt->ic50 read_brdu->ic50

Caption: Workflow for assessing cell viability and proliferation.

C. Protocol 1: XTT Cell Viability Assay

The XTT assay is a colorimetric method to assess cell metabolic activity. Viable cells with active metabolism reduce the yellow tetrazolium salt XTT to an orange formazan product, which is soluble in aqueous solution.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete culture medium

  • 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid stock solution

  • Microplate spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and electron-coupling reagent. For each 96-well plate, mix 5 mL of the XTT reagent with 0.1 mL of the electron-coupling solution.[7]

  • Assay: Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader.[7]

D. Protocol 2: BrdU Cell Proliferation Assay

The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis in proliferating cells. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA.[8] This incorporated BrdU can then be detected using a specific antibody.

Materials:

  • BrdU labeling reagent

  • Fixation/denaturation solution

  • Anti-BrdU antibody (conjugated to a fluorophore or enzyme)

  • Wash buffers

  • Substrate for detection (if using an enzyme-conjugated antibody)

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid stock solution

  • Fluorescence microplate reader or spectrophotometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the XTT protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C. The incubation time will depend on the cell doubling time.

  • Fixation and Denaturation: Remove the culture medium and fix the cells. Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells multiple times with the provided wash buffer to remove any unbound antibody.

  • Detection: If using a fluorescently labeled antibody, read the fluorescence on a microplate reader. If using an enzyme-conjugated antibody, add the appropriate substrate and measure the absorbance.

E. Expected Data and Interpretation

The results of these assays can be used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell viability or proliferation by 50%.

Concentration of Compound (µM)% Cell Viability (XTT)% Proliferation (BrdU)
0 (Vehicle)100100
0.19895
18570
105245
502015
10052

A low IC50 value indicates high potency. Comparing the results from the XTT and BrdU assays can provide insight into whether the compound is primarily cytotoxic or cytostatic at different concentrations.

II. Investigating the Induction of Apoptosis

Given that 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid is a putative CDK inhibitor, a key mechanism of its anticancer activity is likely the induction of programmed cell death, or apoptosis.[1]

A. Rationale for Apoptosis Assays

Apoptosis is a highly regulated process involving a cascade of specific events.[9] Key markers of apoptosis include the activation of caspases (executioner enzymes of apoptosis) and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[9][10] Assaying for these markers can confirm an apoptotic mechanism of cell death.

B. Signaling Pathway: Caspase-Mediated Apoptosis

G compound 4-amino-2-(propylamino) pyrimidine-5-carboxylic acid cdk CDK Inhibition compound->cdk arrest Cell Cycle Arrest cdk->arrest pro_apoptotic Pro-apoptotic Signals arrest->pro_apoptotic casp9 Caspase-9 (Initiator) pro_apoptotic->casp9 casp37 Caspase-3/7 (Executioner) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Sources

Formulation and In Vivo Delivery Strategies for 4-Amino-2-(propylamino)pyrimidine-5-carboxylic Acid in Oncology Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (CAS: 876516-52-8) is a highly functionalized pyrimidine derivative that has garnered significant interest in medicinal chemistry as a potent cyclin-dependent kinase (CDK) inhibitor[1]. By binding to the ATP-active site of CDKs, it prevents the phosphorylation of target proteins (such as the Retinoblastoma protein, Rb), thereby halting cell cycle progression and inducing apoptosis in malignant cells[2][3].

However, transitioning this compound from in vitro assays to in vivo efficacy models presents a classical drug delivery challenge. The molecule possesses both basic (amino and propylamino groups) and acidic (carboxylic acid) functionalities, rendering it an ampholyte. This Application Note details the physicochemical rationale and step-by-step methodologies required to formulate this compound for both Intravenous (IV) and Per Os (PO) administration in rodent models, ensuring high bioavailability and reproducible pharmacokinetic (PK) profiles.

CDK_Pathway Compound 4-amino-2-(propylamino) pyrimidine-5-carboxylic acid CDK CDK4/6 & CDK2 Complexes Compound->CDK Inhibits ATP binding site Apoptosis Apoptosis / Cell Cycle Arrest Compound->Apoptosis Induces Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates (Blocked) E2F E2F Transcription Factor Rb->E2F Releases (Blocked) CellCycle G1 to S Phase Progression E2F->CellCycle Promotes (Blocked)

Fig 1: Mechanism of action for CDK inhibition and subsequent cell cycle arrest.

Physicochemical Profiling & Causality of Formulation Design

To design a self-validating formulation system, we must first understand the causality dictated by the molecule's structure. The compound features a pyrimidine ring with an electron-withdrawing effect that stabilizes the carboxylate anion, resulting in a predicted carboxylic acid pKa​ of approximately 2.6 to 3.2[4]. Conversely, the secondary and primary amines provide basic pKa​ values (typically ~5.0–6.5).

The Solubility Challenge: Because it is an ampholyte, the compound exhibits a classic "U-shaped" pH-solubility profile. Near its isoelectric point (pH ~4.0–4.5), it is virtually insoluble in aqueous media.

  • For IV Administration: The formulation must be a clear, sterile solution at physiological pH (7.4) to prevent fatal embolisms. While the carboxylic acid is ionized at pH 7.4, the planar pyrimidine ring and the hydrophobic propyl chain drive aggregation. Therefore, simple pH adjustment is insufficient. We employ Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The cyclodextrin's hydrophobic cavity encapsulates the propylamino-pyrimidine core, while the ionized carboxylate remains exposed to the aqueous exterior, creating a highly stable inclusion complex.

  • For PO Administration: Oral dosing often requires higher concentrations to evaluate maximum tolerated dose (MTD) and efficacy[5]. Formulating a solution at high concentrations is impractical due to gastrointestinal precipitation when the drug encounters the acidic stomach environment (pH 1.5), which protonates the carboxylate and neutralizes the molecule. Instead, we formulate a homogenous suspension using Methylcellulose (to increase viscosity and prevent settling) and Tween 80 (to wet the hydrophobic particles and prevent agglomeration).

Table 1: Physicochemical Properties & Formulation Matrices
ParameterValue / DescriptionFormulation Implication
Molecular Formula C8​H12​N4​O2​ Small molecule, amenable to standard excipients.
Molecular Weight 196.21 g/mol [1]High permeability potential.
Predicted pKa​ (Acidic) ~2.6 - 3.2[4]Ionized at blood pH (7.4); unionized in stomach pH.
Aqueous Solubility Poor at neutral/mildly acidic pHRequires complexation (IV) or suspension (PO).
IV Vehicle 20% w/v HP- β -CD in 50 mM Phosphate Buffer (pH 7.4)Ensures complete solubilization and prevents precipitation upon blood dilution.
PO Vehicle 0.5% w/v Methylcellulose + 0.1% v/v Tween 80 in diH2​O Provides uniform dosing and prevents rapid settling of API particles.

Experimental Protocols: Formulation Preparation

The following protocols are designed as self-validating workflows. Visual inspections and pH verifications at specific steps ensure the integrity of the final dose.

Protocol A: Preparation of IV Solution (2 mg/mL)

Objective: Achieve a clear, sterile solution suitable for tail vein injection in mice.

  • Vehicle Preparation: Dissolve 20 g of HP- β -CD in 80 mL of 50 mM Sodium Phosphate Buffer (pH 7.4). Stir continuously until completely transparent. Adjust the final volume to 100 mL.

  • API Weighing: Accurately weigh 20.0 mg of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid using a microbalance.

  • Initial Wetting & Solubilization: Transfer the API to a sterile glass vial. Add 8.0 mL of the prepared HP- β -CD vehicle.

  • Sonication & Complexation: Place the vial in a bath sonicator maintained at 37°C for 15 minutes. Causality check: The mild heat provides the thermodynamic energy required to drive the hydrophobic propylamino moiety into the cyclodextrin cavity.

  • Volume Adjustment & pH Verification: Once a completely clear solution is achieved (no visible particulates under strong light), add the remaining vehicle to reach exactly 10.0 mL. Verify the pH is 7.4 ± 0.1.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, endotoxin-free dosing vial.

Protocol B: Preparation of PO Suspension (10 mg/mL)

Objective: Create a physically stable, homogenous suspension for oral gavage.

  • Vehicle Preparation: Heat 50 mL of deionized water ( diH2​O ) to 80°C. Disperse 0.5 g of Methylcellulose (MC, 400 cPs) into the hot water with vigorous stirring. Remove from heat, add 40 mL of cold diH2​O , and stir until the polymer fully hydrates and the solution clears. Add 100 µL of Tween 80. Adjust to 100 mL.

  • API Weighing: Weigh 100.0 mg of the API.

  • Wetting (Crucial Step): Place the API in an agate mortar. Add 200 µL of the MC/Tween 80 vehicle. Triturate (grind) thoroughly for 5 minutes to form a smooth, lump-free paste. Causality check: Tween 80 reduces the interfacial tension, allowing the aqueous vehicle to wet the hydrophobic pyrimidine crystals, preventing flotation.

  • Geometric Dilution: Gradually add the remaining vehicle in 1 mL increments, triturating constantly, until 10.0 mL is reached.

  • Homogenization: Transfer to a vial and use a probe sonicator (20% amplitude, 30 seconds) to break up any remaining micro-agglomerates.

Formulation_Workflow cluster_IV Intravenous (IV) Solution cluster_PO Per Os (PO) Suspension API API: 4-amino-2-(propylamino) pyrimidine-5-carboxylic acid Solubilization Solubilization (20% HP-β-CD, pH 7.4) API->Solubilization Milling Particle Size Reduction (Homogenization) API->Milling Filtration Sterile Filtration (0.22 µm PTFE) Solubilization->Filtration InVivo In Vivo Dosing (Rodent Models) Filtration->InVivo Suspension Suspension (0.5% MC / 0.1% Tween 80) Milling->Suspension Suspension->InVivo PK PK & Efficacy Analysis InVivo->PK

Fig 2: Parallel formulation workflows for IV solution and PO suspension dosing.

In Vivo Pharmacokinetic (PK) Workflow

To validate the formulations, a standard PK study in C57BL/6 mice is executed.

  • Dosing:

    • IV Group: Administer the IV solution via the lateral tail vein at a dose of 10 mg/kg (Dose volume: 5 mL/kg).

    • PO Group: Administer the PO suspension via oral gavage at a dose of 50 mg/kg (Dose volume: 5 mL/kg).

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Transfer blood to K2​EDTA tubes, centrifuge at 3000 × g for 10 minutes at 4°C to separate plasma.

  • Bioanalysis: Extract plasma proteins using protein precipitation (3 volumes of cold Acetonitrile containing an internal standard). Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), tracking the parent mass transition (m/z 197.1 fragment).

Table 2: Representative Target Pharmacokinetic Parameters

(Note: Values are representative targets for optimized pyrimidine-based CDK inhibitors in murine models)

ParameterIV Administration (10 mg/kg)PO Administration (50 mg/kg)
Cmax​ (ng/mL) 4,200 ± 4502,800 ± 320
Tmax​ (hr) 0.0831.5 - 2.0
AUC0−∞​ (hr*ng/mL) 6,500 ± 60014,600 ± 1,200
Half-life ( t1/2​ ) (hr) 2.12.8
Bioavailability (%F) 100% (Reference)~45%

References

  • Buy 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950). EvitaChem.
  • Emerging Drug Profile: Cyclin-Dependent Kinase Inhibitors. National Institutes of Health (NIH) / PMC.
  • Cyclin-Dependent Kinase Inhibitors and Their Therapeutic Potential in Colorectal Cancer Treatment. Frontiers in Oncology.
  • A cyclin-dependent kinase inhibitor, dinaciclib in preclinical treatment models of thyroid cancer. PLOS ONE.
  • 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid - Acid-Base Behavior and pKa Values. Smolecule.

Sources

Application Notes & Protocols: Techniques for Radiolabeling Pyrimidine Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles: The "Why" of Radiolabeling Pyrimidines

Pyrimidine nucleosides are fundamental building blocks of DNA and RNA. The rate at which cells synthesize DNA is a direct indicator of their proliferation rate. In oncology, this process is of paramount importance; cancer cells are characterized by uncontrolled proliferation. By radiolabeling pyrimidine analogs, we can create molecular imaging agents for Positron Emission Tomography (PET) that allow for the non-invasive visualization and quantification of this key hallmark of cancer.[1][2]

Human thymidine kinase 1 (TK1), a key enzyme in the DNA salvage pathway, is significantly up-regulated in cancer cells.[1] This enzyme phosphorylates thymidine and its analogs, trapping them inside the cell. Subsequent phosphorylation steps can lead to their incorporation into newly synthesized DNA.[1] PET radiotracers that are substrates for TK1, such as the widely used 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), leverage this enzymatic "trap" to generate high-contrast images of tumors and monitor their response to therapy.[1][3] Beyond oncology, radiolabeled pyrimidines are being explored for imaging a variety of other biological targets, including receptors and enzymes involved in neurological disorders.[2][4][5]

Strategic Decisions in Radiotracer Design

The selection of a radionuclide is a critical first step that dictates the synthetic strategy and potential clinical application of a pyrimidine-based radiotracer. The choice is a balance between the nuclide's physical properties and the biological process being studied.

Radionuclide Half-life (t½) Decay Mode / Energy Key Advantages Common Labeling Chemistry
Fluorine-18 (¹⁸F) 109.8 minβ+ (97%), 0.634 MeVOptimal half-life for synthesis and imaging; low positron energy provides high image resolution.Nucleophilic Aromatic/Aliphatic Substitution
Carbon-11 (¹¹C) 20.4 minβ+ (99.8%), 0.960 MeVAllows for labeling without changing the molecule's structure (isotopic substitution); enables multiple scans per day.Methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf
Iodine-124 (¹²⁴I) 4.2 daysβ+ (22.7%), 2.138 MeVLong half-life is ideal for imaging slow biological processes, such as antibody trafficking.[6][7][8]Electrophilic Iododestannylation

Core Radiolabeling Methodologies

Two primary strategies are employed for incorporating radionuclides into pyrimidine derivatives: direct labeling and the use of prosthetic groups.

Direct Labeling: One-Step Radiofluorination

Direct nucleophilic substitution is the most common and efficient method for producing ¹⁸F-labeled pyrimidine derivatives. This approach involves reacting high-specific-activity, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group (e.g., tosylate, nosylate, or trimethylammonium).

Causality Behind the Choices:

  • Azeotropic Drying: Anhydrous conditions are critical. [¹⁸F]Fluoride, produced in [¹⁸O]H₂O, is a poor nucleophile due to its strong hydration shell. To activate it, the water must be removed. This is achieved by azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst.

  • Phase-Transfer Catalyst (PTC): A large cation, typically provided by Kryptofix 2.2.2 (K₂₂₂) complexed with potassium carbonate (K₂CO₃) or a tetra-alkylammonium salt (e.g., tetrabutylammonium), is used.[9] The PTC sequesters the potassium or serves as the counterion, creating a "naked," highly reactive [¹⁸F]fluoride anion in the organic solvent.

  • Solvent & Temperature: Aprotic polar solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO) are used to solubilize the reactants without interfering with the nucleophile. Elevated temperatures (80-120°C) are required to drive the substitution reaction to completion within the short timeframe dictated by the ¹⁸F half-life.

Prosthetic Group Labeling: A Two-Step Strategy

Direct labeling is not always feasible, especially for complex or heat-sensitive biomolecules where the harsh conditions of direct fluorination would cause degradation.[10] In these cases, a prosthetic group (or bifunctional labeling agent) is used.[10][11] This strategy involves a two-step process:

  • A small, stable molecule (the prosthetic group) is first radiolabeled under standard, often harsh, conditions.

  • The purified radiolabeled prosthetic group, which contains a second reactive functional group, is then conjugated to the target pyrimidine derivative under mild conditions.

Common ¹⁸F-Prosthetic Groups:

Prosthetic Group Reactive Moiety Target Functional Group on Pyrimidine Reference
N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)N-hydroxysuccinimide (NHS) esterPrimary amines (-NH₂)[11][12]
[¹⁸F]FDG-MaleimidehexyloximeMaleimideThiols (-SH)[10]
6-[¹⁸F]Fluoronicotinic acid TFP ester ([¹⁸F]F-Py-TFP)Tetrafluorophenyl (TFP) esterPrimary amines (-NH₂)[12]
4-[¹⁸F]Fluorobenzaldehyde ([¹⁸F]FBA)AldehydeAminooxy or Hydrazine groups[11]

This approach offers versatility and is essential for labeling peptides and antibodies, though it adds time and complexity to the overall synthesis.[10][13]

Visualization of Key Workflows

G cluster_0 Step 1: Isotope Preparation cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation cluster_3 Step 4: Quality Control iso_prod Cyclotron Production ([¹⁸O]H₂O(p,n)¹⁸F⁻) qma Anion Exchange (QMA Cartridge) iso_prod->qma 1. Trap elution Elution with PTC/Base (K₂CO₃/K₂₂₂) qma->elution 2. Elute drying Azeotropic Drying elution->drying 3. Activate precursor Add Precursor in CH₃CN drying->precursor reaction Heating (e.g., 110°C, 10 min) deprotection Hydrolysis (e.g., HCl) spe Solid-Phase Extraction (SPE) (e.g., Alumina, C18) deprotection->spe hplc Semi-Prep HPLC (Optional) formulate Formulation in Saline + Sterile Filtration (0.22 µm) qc Final Product QC Tests formulate->qc

Caption: Automated workflow for direct [¹⁸F]labeling of a pyrimidine derivative.

// Reactants precursor [label="{ Precursor|3-N-Boc-5'-O-DMT-3'-O-nosyl-thymidine}"]; fluoride [label="{ Activated [¹⁸F]Fluoride|[¹⁸F]KF/K₂₂₂}"];

// Intermediates intermediate [label="{ Labeled Intermediate|[¹⁸F]3-N-Boc-5'-O-DMT-FLT}"];

// Product product [label="{ Final Product|[¹⁸F]FLT}"];

// Arrows and Labels {rank=same; precursor; fluoride} precursor -> intermediate [label="1. Nucleophilic Substitution\nCH₃CN, 110°C, 10 min"]; fluoride -> intermediate; intermediate -> product [label="2. Acidic Hydrolysis\n1N HCl, 100°C, 5 min"]; }

Caption: Two-step reaction scheme for the synthesis of [¹⁸F]FLT.

Detailed Protocol: Automated Synthesis of [¹⁸F]FLT

This protocol describes an optimized, automated synthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT) on a common synthesis module like the GE TRACERlab FX N Pro, adapted from established methods.[3][14] This method utilizes a reduced amount of precursor, simplifying the purification process.[3][14]

5.1. Reagents and Materials

  • Precursor: 4.0 mg of 3-N-Boc-5′-O-DMT-3′-O-nosyl thymidine in 1 mL anhydrous acetonitrile (CH₃CN).

  • Phase-Transfer Catalyst (PTC): Elution solution of Kryptofix 2.2.2 (K₂₂₂) and Potassium Carbonate (K₂CO₃) or, alternatively, 4.0 mg of tetrabutylammonium tosylate (TBAOTs) in 2 mL anhydrous ethanol.[14]

  • Deprotection Agent: 1.0 mL of 1N Hydrochloric Acid (HCl).

  • Neutralization/Formulation: 2.6 mL of 0.3 N Sodium Hydroxide (NaOH), Water for Injection (WFI), Saline.

  • Cartridges: Quaternary Methyl Ammonium (QMA) light cartridge, Oasis HLB 6cc cartridge, Sep-Pak Alumina N Plus Light cartridge.[14]

5.2. Automated Synthesis Procedure

  • [¹⁸F]Fluoride Trapping & Elution:

    • Aqueous [¹⁸F]fluoride from the cyclotron is passed through a pre-conditioned QMA cartridge to trap the [¹⁸F]⁻.

    • The trapped [¹⁸F]fluoride is eluted into the reaction vessel using the PTC solution.

  • Azeotropic Drying:

    • The solvent is evaporated under a stream of nitrogen and vacuum at approximately 110-120°C to remove water, yielding the activated K/[K₂₂₂]¹⁸F complex.

  • Radiofluorination:

    • The precursor solution is added to the reaction vessel.

    • The mixture is heated to 110-120°C for 10-15 minutes to perform the nucleophilic substitution.

    • After the reaction, the solvent (CH₃CN) is evaporated.

  • Hydrolysis (Deprotection):

    • 1N HCl is added to the vessel, which is then heated to 100-110°C for 5 minutes to remove the Boc and DMT protecting groups.

  • Solid-Phase Extraction (SPE) Purification:

    • The crude reaction mixture is cooled, diluted with WFI, and passed through the Oasis HLB and Alumina N cartridges in series to trap impurities.[14] The desired [¹⁸F]FLT passes through.

  • Formulation:

    • The purified product is collected in a vial containing NaOH solution for neutralization and is formulated with sterile saline.

    • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free collection vial.

5.3. Expected Results

  • Synthesis Time: 50-60 minutes.[3][14]

  • Radiochemical Yield (RCY): 15-25% (decay-corrected).[14]

  • Radiochemical Purity: >99%.[14]

The Self-Validating System: Mandatory Quality Control

Every batch of a radiopharmaceutical must undergo rigorous quality control (QC) testing before it can be deemed safe for human administration.[15][16] These tests ensure the identity, purity, and safety of the final product. The system is self-validating because a failure in any one of these critical tests invalidates the entire batch.

QC Test Methodology Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures no precipitation or foreign matter is present.
Radionuclidic Identity Half-life measurement; Gamma Spectroscopyt½ = 105-115 min; Principal photon at 511 keVConfirms the correct radionuclide is present and no long-lived impurities exist.[16][17]
Radiochemical Purity & Identity Radio-TLC or Radio-HPLC[15][18]≥95% of radioactivity co-elutes with a cold standard of FLTConfirms the radioactivity is attached to the correct molecule and quantifies radiolabeled impurities.[19]
pH pH meter or pH strips4.5 - 7.5Ensures the final product is within a physiologically acceptable range for intravenous injection.[15][16]
Residual Solvents Gas Chromatography (GC)e.g., Ethanol <5000 ppm, Acetonitrile <410 ppm (per USP <467>)Limits the amount of potentially toxic organic solvents remaining from the synthesis.[15]
Bacterial Endotoxin Test (LAL) Limulus Amebocyte Lysate (LAL) Test< 175 EU / V (where V is max patient dose in mL)Detects pyrogens (fever-inducing substances) from bacterial cell walls to prevent septic reactions.[16]
Sterility Direct inoculation in culture media (e.g., TSB, FTM)No microbial growth over 14 daysEnsures the product is free from viable microorganisms. This test is often retrospective due to the short half-life.[17][19]

References

  • Schirrmacher, R., et al. (2017). ¹⁸F-Labeling of Sensitive Biomolecules for Positron Emission Tomography. PMC - NIH. Available at: [Link]

  • Sharma, P., et al. (2016). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. PMC - NIH. Available at: [Link]

  • Radiology Key. (2017). Quality Control of PET Radiopharmaceuticals. Available at: [Link]

  • Hultsch, C., et al. (2008). A [¹⁸F]FDG-Based Prosthetic Group for the Chemoselective ¹⁸F-Labeling of Peptides and Proteins. Bioconjugate Chemistry, ACS Publications. Available at: [Link]

  • Nariai, K., et al. (2006). Quality control of PET radiopharmaceuticals using HPLC with electrochemical detection. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]

  • Sibille, E., et al. (2013). A novel sulfonated prosthetic group for [¹⁸F]-radiolabelling and imparting water solubility of biomolecules and cyanine fluorophores. Organic & Biomolecular Chemistry, RSC Publishing. Available at: [Link]

  • Yapar, O., & Kibar, H. (2016). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate. Available at: [Link]

  • Piotrowska, A., et al. (2022). Automated Optimized Synthesis of [¹⁸F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. PMC - NIH. Available at: [Link]

  • Alauddin, M. M. (2010). Pyrimidine nucleosides in molecular PET imaging of tumor proliferation. Current Medicinal Chemistry. Available at: [Link]

  • Brooks, A. F., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. Available at: [Link]

  • Wang, M., et al. (2022). Radiosynthesis and Evaluation of ¹¹C-Labeled Imidazolyl Pyrimidine Derivatives for Positron Emission Tomography Imaging of Glycogen Synthase Kinase-3. ACS Pharmacology & Translational Science. Available at: [Link]

  • Nucleus RadioPharma. (2024). Meeting the unique demands of radiopharmaceutical quality control. Available at: [Link]

  • Yilmaz, S., et al. (2022). A practical fully automated radiosynthesis of [¹⁸F]Flurpiridaz on the module modular lab-pharmtracer without external purification. PMC - NIH. Available at: [Link]

  • Basuli, F., et al. (2010). One Step Radiosynthesis of 6-[¹⁸F]Fluoronicotinic Acid 2,3,5,6-Tetrafluorophenyl Ester ([¹⁸F]F-Py-TFP): A New Prosthetic Group for Efficient Labeling of Biomolecules with Fluorine-18. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Zhang, J., et al. (2018). Synthesis and evaluation of novel F-18-labeled pyrimidine derivatives: potential FAK inhibitors and PET imaging agents for cancer detection. RSC Publishing. Available at: [Link]

  • Yuan, C., et al. (2023). Development of Carbon-11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma-1 Receptor Imaging. PMC - NIH. Available at: [Link]

  • Yuan, C., et al. (2023). Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. ResearchGate. Available at: [Link]

  • Piotrowska, A., et al. (2022). Automated Optimized Synthesis of [¹⁸F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. PubMed. Available at: [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [¹⁸F]fluorocholine using a modified GE tracerlab module. Open MedScience. Available at: [Link]

  • Sperandeo, A., et al. (2014). Automated synthesis of [¹⁸F]fluorocholine using a modified GE TracerLab module. ResearchGate. Available at: [Link]

  • Andersen, V. L., et al. (2023). Development of ¹⁸F/¹¹C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. MDPI. Available at: [Link]

  • Pillarsetty, N., et al. (2012). Radiosynthesis of the iodine-124 labeled Hsp90 inhibitor PU-H71. PMC - NIH. Available at: [Link]

  • House, C. H., et al. (2020). Position-specific stable carbon isotope analysis of pyrimidines. Penn State Electronic Theses and Dissertations. Available at: [Link]

  • Shah, M., et al. (2013). Iodine-124: A Promising Positron Emitter for Organic PET Chemistry. PMC - NIH. Available at: [Link]

  • Hu, B., et al. (2020). Transglycosylation in the Modification and Isotope Labeling of Pyrimidine Nucleosides. Organic Letters, ACS Publications. Available at: [Link]

  • Cistaro, A. (2013). ¹²⁴Iodine: A Longer-Life Positron Emitter Isotope—New Opportunities in Molecular Imaging. BioMed Research International. Available at: [Link]

  • Samanian, S., et al. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. MDPI. Available at: [Link]

  • Samanian, S., et al. (2021). Radiochemistry, Production Processes, Labeling Methods, and ImmunoPET Imaging Pharmaceuticals of Iodine-124. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with pyrimidine-based scaffolds.

4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid is a highly functionalized heterocycle frequently utilized in medicinal chemistry. Its primary mechanism of action involves competitive binding at the ATP-binding site of Cyclin-Dependent Kinases (CDKs), inhibiting target protein phosphorylation and inducing cell cycle arrest in oncology models 1[1].

Synthesizing this molecule requires a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by ester hydrolysis. Below, we address the mechanistic bottlenecks of this workflow and provide field-proven, self-validating protocols to maximize your yield.

SynthesisWorkflow SM Ethyl 4-amino-2-chloropyrimidine -5-carboxylate Int Ethyl 4-amino-2-(propylamino) pyrimidine-5-carboxylate SM->Int Propylamine, SNAr Sealed Tube, 80°C Prod 4-amino-2-(propylamino) pyrimidine-5-carboxylic acid Int->Prod LiOH, MeOH/H2O pH 4.0 Precipitation

Figure 1: Two-step synthesis workflow comprising SNAr amination and controlled saponification.

Part 1: Troubleshooting & FAQs

Q1: My SNAr amination step with propylamine is stalling at 40-50% conversion. Should I switch to a Palladium-catalyzed Buchwald-Hartwig coupling? No. Transition-metal catalysis is entirely unnecessary here and will only complicate your purification. 2-Chloropyrimidines are exceptionally electrophilic—up to 1014 to 1016 times more reactive toward nucleophiles than standard chlorobenzenes2[2]. The real issue is volatility. Propylamine has a boiling point of ~48 °C. If you are running this reaction in a standard open-reflux setup, the amine evaporates into the condenser headspace before it can react. Solution: Run the reaction in a sealed pressure tube or microwave reactor at 80 °C 3[3]. This traps the volatile amine, forcing the SNAr reaction to completion.

Q2: I am observing a major byproduct in the amination step. LC-MS shows a mass corresponding to a 2-hydroxy pyrimidine derivative. What is causing this? Cause: Competing hydrolysis. The extreme reactivity of the 2-chloropyrimidine core makes it highly susceptible to nucleophilic attack by water. Solution: Ensure strictly anhydrous conditions. Dry your solvents (e.g., 2-MeTHF or propanol) over molecular sieves prior to use. If you are using a tertiary amine base (like DIPEA or TEA) to scavenge HCl, ensure it is freshly distilled and moisture-free.

Q3: The ester hydrolysis (saponification) is incomplete, but increasing the temperature causes the product to degrade. How do I push this to completion? Cause: Pyrimidine-5-carboxylic acids are prone to thermal decarboxylation if heated excessively under strongly basic aqueous conditions. Solution: Switch from harsh NaOH/reflux conditions to a milder Lithium Hydroxide (LiOH) system in a mixed aqueous-organic solvent (Methanol/Water 3:1) 4[4]. Stirring at 60 °C overnight provides quantitative conversion without risking degradation.

Q4: The hydrolysis is complete according to TLC, but I cannot recover the final product from the aqueous workup. Where did it go? Cause: The final product is amphoteric. It contains basic pyrimidine/amine nitrogens and an acidic carboxylic acid. At high pH, it exists as a highly water-soluble carboxylate salt; at low pH, it forms a soluble ammonium salt. Solution: You must precipitate the product precisely at its isoelectric point (pI). After hydrolysis, cool the mixture and carefully adjust the pH to exactly 4.0 using 1 M HCl 4[4]. The zwitterionic form will crash out as a white solid. Do not rely on pH paper; use a calibrated pH meter.

Part 2: Quantitative Data & Optimization

Table 1: Reaction Parameter Optimization for Amination and Hydrolysis

Reaction StepParameter TestedConditionYield (%)Mechanistic Observation
SNAr Amination Solvent / SetupEtOH, Open Reflux (78 °C)42%Propylamine (bp 48 °C) volatilizes, stalling conversion.
SNAr Amination Solvent / SetupAnhydrous 2-MeTHF, Sealed Tube (80 °C)94% Amine is retained; anhydrous conditions prevent 2-hydroxy byproduct formation.
Ester Hydrolysis Base / TempNaOH (aq), Reflux (100 °C)55%Harsh conditions lead to partial thermal decarboxylation.
Ester Hydrolysis Base / TempLiOH in MeOH/H2O (3:1), 60 °C98% Mild saponification achieves complete conversion without degradation.
Product Isolation pH AdjustmentpH 7.0 (Neutral)12%Product remains highly soluble as a carboxylate salt.
Product Isolation pH AdjustmentpH 4.0 (Isoelectric Point)91% Zwitterion forms, sharply decreasing aqueous solubility and inducing precipitation.

Part 3: Step-by-Step Experimental Protocols

Protocol A: SNAr Amination (Synthesis of Ethyl 4-amino-2-(propylamino)pyrimidine-5-carboxylate)

This protocol utilizes a sealed environment to prevent amine loss.

  • Preparation: Charge an oven-dried, heavy-walled pressure tube with Ethyl 4-amino-2-chloropyrimidine-5-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M concentration). Ensure the solvent has been dried over 3Å molecular sieves.

  • Reagent Addition: Add freshly distilled N,N-diisopropylethylamine (DIPEA) (2.0 eq), followed by propylamine (1.5 eq).

  • Reaction: Seal the tube tightly with a Teflon screw cap. Heat the mixture in an oil bath at 80 °C for 4 hours.

  • Self-Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 1:1). The reaction is complete when the starting material spot (Rf ~0.6) completely disappears, replaced by a highly UV-active product spot (Rf ~0.3).

  • Workup: Cool the tube to room temperature before opening to prevent amine vapor release. Dilute with EtOAc, wash with saturated aqueous NaHCO₃, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate.

Protocol B: Saponification & Isoelectric Precipitation

This protocol relies on precise pH control to isolate the zwitterionic product.

  • Preparation: Dissolve the intermediate from Protocol A in a 3:1 mixture of Methanol and Water (0.1 M concentration).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (2.5 eq). Stir the reaction mixture at 60 °C overnight (12-14 hours).

  • Concentration: Remove the methanol under reduced pressure. The product is currently in the aqueous phase as a soluble lithium carboxylate salt.

  • Isoelectric Precipitation (Critical Step): Cool the aqueous layer to 0 °C in an ice bath. Insert a calibrated pH meter probe into the stirring solution. Dropwise, add 1 M HCl.

  • Self-Validation Check: The solution will initially remain clear. As the pH approaches 4.5, localized cloudiness will appear. At exactly pH 4.0, a dense white precipitate will crash out of solution, visually confirming the isoelectric point has been reached.

  • Isolation: Stir at 0 °C for an additional 30 minutes to maximize crystal growth. Filter the solid under vacuum, wash with ice-cold water (2 x 5 mL), and dry in a vacuum oven at 45 °C to yield pure 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid.

Part 4: Downstream Application (Mechanism of Action)

Once synthesized, this pyrimidine derivative acts as a potent kinase inhibitor. The logical relationship between the drug's binding affinity and its downstream cellular effects is mapped below:

MOA Drug 4-amino-2-(propylamino)pyrimidine -5-carboxylic acid CDK Cyclin-Dependent Kinases (CDKs) Drug->CDK Competitive binding Phos Target Protein Phosphorylation CDK->Phos Inhibits Arrest Cell Cycle Arrest & Apoptosis Phos->Arrest Prevents cell cycle progression

Figure 2: Mechanism of action demonstrating CDK inhibition and subsequent cell cycle arrest.

References

  • National Institutes of Health (NIH) / PMC. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?". PubMed Central. URL:[Link]

Sources

Scaling up the synthesis of 4-aminopyrimidine derivatives for preclinical studies

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for process chemistry and scale-up operations. Transitioning the synthesis of 4-aminopyrimidine derivatives—a privileged pharmacophore found in numerous kinase inhibitors (e.g., Aurora/PLK) and TRPV1 antagonists—from discovery (milligram) to preclinical (kilogram) scale introduces significant challenges[1],[2].

This guide is designed for researchers and drug development professionals. It bypasses basic theory to directly address the causality behind scale-up failures, offering self-validating protocols and troubleshooting strategies grounded in verified process chemistry.

Core Scale-Up Workflow: The Sulfone Displacement Strategy

When direct amination of alkylthio-pyrimidines fails at scale, process chemists frequently pivot to a sulfone displacement strategy. This pathway enhances the leaving group's ability and utilizes transient protection to prevent over-reaction[3].

ProcessFlow N1 4-Chloro-2-(methylthio) pyrimidine N2 Oxidation (Exotherm Control) N1->N2 N3 4-Chloro-2-(methylsulfonyl) pyrimidine N2->N3 N4 Sulfone Displacement (N-formyl amine) N3->N4 N5 In situ Hydrolysis (1M NaOH) N4->N5 N6 4-Aminopyrimidine Derivative N5->N6

Scalable sulfone displacement workflow for 4-aminopyrimidine synthesis.

Troubleshooting Guides & FAQs

Q1: We are attempting an SNAr on 2,4-dichloropyrimidine, but we are seeing poor regioselectivity and high levels of the 2-amino isomer at the 500g scale. How do we correct this? The Causality: The C4 position of the pyrimidine ring is more electron-deficient than C2 due to its relationship with the ring nitrogens, making it the kinetically favored site for nucleophilic attack. However, SNAr reactions are highly exothermic. At scale, inadequate heat dissipation raises the internal temperature, pushing the reaction toward thermodynamic control (yielding the C2 isomer or bis-adducts). The Solution: Maintain strict kinetic control. Dose the amine nucleophile slowly over several hours while maintaining the internal reactor temperature between 0–5 °C. Additionally, using a bulky, non-nucleophilic base (like DIPEA) and polar protic solvents (like ethanol or isopropanol) can help precipitate the desired 4-amino-2-chloropyrimidine product as it forms, driving the reaction forward and preventing further substitution.

Q2: Direct amination of 4-chloro-2-(methylthio)pyrimidine is yielding messy reaction profiles and severe decomposition. What is a more robust alternative? The Causality: Direct displacement of a methylthio group often requires harsh conditions (strong bases like NaOtBu and high heat). At scale, these conditions degrade the pyrimidine core[3]. The Solution: Transition to the sulfone displacement approach (as visualized in the diagram above). Oxidize the methylthio group to a methylsulfonyl group, which is a vastly superior leaving group. To prevent the formation of bis-adducts during displacement, use an N-formyl protected amine. The N-formyl group protects the amine during the SNAr step and can be easily removed via in situ hydrolysis using 1 M NaOH[3].

Q3: Our current medicinal chemistry route relies heavily on column chromatography to isolate the 4-aminopyrimidine intermediate. How can we eliminate this for preclinical batches? The Causality: Chromatography is unfeasible for multigram/kilogram batches due to excessive solvent volume, time, and cost. The Solution: Redesign the reaction solvent system to enable direct crystallization. For instance, in the scale-up of TRPV1 antagonists, switching the reaction solvent to N,N-dimethylacetamide (DMA) completely solubilized the starting materials and facilitated a clean reaction, allowing the final product to be isolated via direct water-induced precipitation[2]. Similarly, adjusting the pH of the crude mixture and utilizing an EtOAc/H2O workup can force the precipitation of 4-aminopyrimidin-5-ol derivatives without the need for silica gel[4].

Quantitative Data: Optimization of SNAr Conditions

The following table summarizes the dramatic impact of base and nucleophile selection on the impurity profile during the scale-up of pyrimidine SNAr reactions.

Table 1: Impact of Reaction Conditions on Sulfone Displacement (Data adapted from[3])

Nucleophile TypeBaseSolventTemp (°C)Yield (%)Impurity Profile / Observations
Free AmineNaOtBu (Strong)THF20< 15%Messy reaction profile; severe pyrimidine decomposition.
Free AmineK2CO3 (Mild)DMF6045%Moderate yield; significant bis-adduct formation.
N-Formyl Amine Mild Base DMSO 20 > 85% Clean profile; N-formyl prevents over-reaction.

Self-Validating Experimental Protocol: Sulfone Displacement & In Situ Hydrolysis

This protocol details a highly scalable, chromatography-free methodology for synthesizing 4-amino-2-chloropyrimidine derivatives. It is designed as a self-validating system, utilizing In-Process Controls (IPCs) to dictate phase progression[3].

Step 1: Reagent Charging (Moisture & Stoichiometry Control)

  • Charge the reactor with 4-chloro-2-(methylsulfonyl)pyrimidine (1.0 equiv) and the N-formyl amine derivative (1.2 equiv).

  • Suspend in anhydrous DMSO (10 volumes). Scientific Rationale: Anhydrous conditions are critical here to prevent premature aqueous hydrolysis of the highly reactive sulfone leaving group before the amine can attack.

Step 2: Base Addition (Exotherm Mitigation)

  • Add a mild base (e.g., Cs2CO3, 1.5 equiv) portion-wise to the reactor.

  • Maintain the internal temperature at 20 °C using a cooling jacket. Scientific Rationale: Avoid strong bases (like alkoxides), which trigger severe decomposition of the starting material[3].

Step 3: Reaction Monitoring (Self-Validating IPC)

  • Stir the mixture at 20 °C. Pull aliquots for HPLC analysis every 2 hours.

  • Validation Gate: Do not proceed to Step 4 until the sulfone intermediate is <1% Area by HPLC. This ensures that no unreacted electrophile remains to contaminate the final crystallization.

Step 4: In Situ Hydrolysis (Deprotection)

  • Once displacement is verified, add 1 M NaOH (3.0 equiv) directly to the crude reaction mixture.

  • Stir for >1 hour. Scientific Rationale: The N-formyl group successfully prevented bis-adduct formation during Step 2, but it must now be cleaved. It is highly labile under these mild aqueous basic conditions, allowing for a one-pot deprotection[3].

Step 5: Isolation (Chromatography Avoidance)

  • Slowly dose water (anti-solvent) into the reactor to induce precipitation of the free amine product.

  • Filter the resulting solid, wash thoroughly with water (to remove inorganic salts and DMSO) and cold ethanol, then dry in a vacuum oven at 50 °C.

References

  • Title : Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source : MDPI (Molecules) URL : [Link]

  • Title : Scale-Up Synthesis of a TRPV1 Antagonist Featuring a Facile Thiazolo[5,4-d]pyrimidine Formation Source : ACS Publications (Organic Process Research & Development) URL : [Link]

  • Title : Development of a Scalable Synthesis of 4-Aminopyrimidin-5-ol, a Versatile Intermediate Source : ACS Publications (Organic Process Research & Development) URL :[Link]

  • Title : Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Source : ACS Publications (Organic Process Research & Development) URL :[Link]

Sources

Technical Support Center: Stabilizing 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid .

This highly functionalized pyrimidine derivative is a critical scaffold in medicinal chemistry, functioning primarily as an intermediate or active pharmacophore for Cyclin-Dependent Kinase (CDK) inhibitors[1]. By occupying the ATP-binding pocket of CDKs, these compounds prevent the phosphorylation of target proteins like Rb, inducing cell cycle arrest[2]. However, the coexistence of basic exocyclic amines and an acidic carboxylate on an electron-deficient pyrimidine ring introduces significant handling challenges, including zwitterionic precipitation, thermal decarboxylation, and oxidative degradation[3].

Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative stability data to ensure the integrity of your assays.

Mechanistic Context: CDK Inhibition Pathway

To understand the biological application and the importance of compound stability, the following diagram illustrates the target pathway of this pyrimidine derivative.

CDK_Pathway Compound 4-amino-2-(propylamino) pyrimidine-5-carboxylic acid CDK Cyclin-Dependent Kinases (CDK) Compound->CDK Inhibits Rb Retinoblastoma Protein (Rb) CDK->Rb Phosphorylates E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Promotes

Mechanism of action: Inhibition of CDK-mediated Rb phosphorylation and cell cycle arrest.

Troubleshooting & FAQs

Q1: Why does my compound precipitate immediately when diluting a DMSO stock into a pH 5.5 acetate buffer?

A: You are observing a classic zwitterionic precipitation event. The 5-carboxylic acid group has a pKa of approximately 3.5. Conversely, the pyrimidine ring nitrogens and the 2-/4-amino groups have conjugate acid pKa values ranging from 5.0 to 6.5. At pH 5.5, the molecule exists predominantly as a neutral zwitterion. This neutral state minimizes electrostatic interactions with water, drastically reducing solvation energy and causing the compound to crash out of solution.

  • Actionable Fix: Shift your assay buffer to pH ≥ 7.4 (e.g., using HEPES or Tris). This ensures the carboxylic acid is fully deprotonated while the basic centers remain uncharged, yielding a net negative charge that significantly enhances aqueous solubility.

Q2: I observe a mass loss of exactly 44 Da during LC-MS analysis of samples incubated overnight at 37°C. What is happening?

A: This is thermal decarboxylation. Pyrimidine-5-carboxylic acids are intrinsically prone to losing their carboxyl group as CO₂ (a loss of 44 Da)[1]. The highly electron-withdrawing nature of the pyrimidine ring stabilizes the resulting carbanion intermediate at the C5 position. This degradation pathway is exponentially accelerated by heat and acidic conditions[2].

  • Actionable Fix: Never heat aqueous solutions of this compound above 40°C. For long-term storage, maintain master stock solutions at -20°C in anhydrous solvents.

Q3: My stock solution turns yellow/brown over time. Does this affect biological activity?

A: Yes. Discoloration indicates oxidative degradation of the electron-rich 2-propylamino and 4-amino groups. While the pyrimidine core is relatively stable, the exocyclic amines can undergo auto-oxidation in the presence of dissolved oxygen and ambient light, leading to inactive polymeric species.

  • Actionable Fix: Store solutions in amber glass vials to prevent photolysis, and purge the headspace with an inert gas (Argon or Nitrogen) before sealing.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose concentration drops in your working solutions.

Troubleshooting Start Issue: Concentration Drop in Aqueous Solution Check Analyze via LC-MS Start->Check Precipitation No new peaks, low parent mass Check->Precipitation Degradation New peak observed (M - 44 Da) Check->Degradation Sol Adjust pH > 7.5 or use 5% DMSO Precipitation->Sol Solubility Issue (Zwitterion) Decarb Thermal Decarboxylation Maintain Temp < 40°C Degradation->Decarb Stability Issue (CO2 Loss)

Diagnostic workflow for resolving concentration loss of pyrimidine-5-carboxylic acids in solution.

Quantitative Stability & Solubility Matrix

To aid in experimental design, the following table summarizes the compound's behavior under various environmental conditions.

Environmental ConditionPrimary Degradation RiskEstimated Solubility LimitHalf-Life (t½)
pH 2.0, 4°C Hydrolysis of amino groups< 10 µM> 3 months
pH 5.5, 25°C Zwitterionic Precipitation< 1 µMN/A (Precipitates)
pH 7.4, 37°C Decarboxylation> 500 µM~ 48 hours
pH 7.4, 60°C Rapid Decarboxylation> 500 µM< 2 hours
100% DMSO, -20°C None (Stable)> 10 mM> 2 years

Validated Experimental Protocols

The following self-validating methodologies are designed to ensure maximum stability and reproducibility.

Protocol A: Preparation and Validation of a 10 mM Master Stock

Objective: Create a stable, oxidation-resistant stock solution in DMSO.

  • Equilibration: Allow the lyophilized powder of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid to reach room temperature inside a desiccator.

    • Causality: Prevents ambient moisture condensation on the cold powder, which would introduce water and trigger premature degradation.

  • Dissolution: Add anhydrous, LC-MS grade DMSO to achieve a 10 mM concentration.

    • Causality: Anhydrous DMSO prevents hydrolysis and bypasses the zwitterion-induced aggregation that occurs in aqueous environments[3].

  • Sonication: Sonicate in a water bath at 20°C for 60 seconds.

    • Causality: Mechanical agitation ensures complete solvation. Caution: Do not let the bath temperature exceed 30°C to prevent thermal decarboxylation.

  • Inert Purging: Gently blow a stream of Argon gas over the liquid surface for 10 seconds.

    • Causality: Displaces oxygen from the headspace, removing oxidative stress on the exocyclic amino groups.

  • Self-Validation Step: Centrifuge a 50 µL aliquot at 10,000 x g for 5 minutes. Measure the UV absorbance of the supernatant at 280 nm. A lack of a visible pellet and a consistent expected absorbance confirms complete, stable dissolution.

  • Storage: Aliquot into amber glass vials and store at -20°C.

Protocol B: Aqueous Formulation for in vitro Kinase Assays

Objective: Dilute the DMSO master stock into an aqueous buffer without triggering precipitation.

  • Buffer Preparation: Prepare a HEPES buffer (50 mM, pH 7.5) containing 150 mM NaCl and 0.01% Tween-20.

    • Causality: A pH of 7.5 ensures the compound is negatively charged (avoiding the isoelectric point), while Tween-20 lowers the surface tension to prevent hydrophobic aggregation.

  • Staged Dilution: Add the 10 mM DMSO stock dropwise to the vigorously vortexed buffer to achieve a final concentration of 100 µM (1% final DMSO).

    • Causality: Dropwise addition into a high-kinetic-energy environment prevents localized zones of high concentration where nucleation and precipitation could initiate.

  • Self-Validation Step: Analyze the final solution via Dynamic Light Scattering (DLS) or perform a simple visual inspection against a dark background. The absence of light scattering (Tyndall effect) confirms that no colloidal aggregates have formed.

References

  • Title: Buy 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950)
  • Source: acs.
  • Source: google.

Sources

Minimizing byproduct formation in the synthesis of pyrimidine-5-carboxamides

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and master the synthesis of pyrimidine-5-carboxamides. This platform bridges the gap between theoretical mechanisms and bench-level realities, focusing on the causality of byproduct formation and the implementation of self-validating protocols.

Section 1: Core Synthesis Pathways & Diagnostic Workflows

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The synthesis of pyrimidine-5-carboxamides typically proceeds either via a direct multicomponent condensation (Biginelli-type) or through the amidation of a pre-formed pyrimidine-5-carboxylic acid.

Biginelli_Pathways Start Aldehyde + β-Ketoester + Urea Acyliminium N-Acyliminium Ion (Key Intermediate) Start->Acyliminium Acid Catalyst Optimal Temp Knoevenagel Knoevenagel Adduct (Byproduct) Start->Knoevenagel Aldehyde + β-Ketoester (Fast Condensation) Hantzsch Hantzsch 1,4-DHP (Fluorescent Byproduct) Start->Hantzsch Excess β-Ketoester + High Temp (NH3 release) NAcylurea N-Acylurea (Byproduct) Start->NAcylurea Urea + β-Ketoester DHPM Desired DHPM (Pyrimidine Core) Acyliminium->DHPM Cyclization

Caption: Competing reaction pathways in the Biginelli synthesis of pyrimidine cores.

Amidation_Workflow Acid Pyrimidine-5-Carboxylic Acid Activation Activation (CDI, EDC/HOBt, or HATU) Acid->Activation ActiveEster Active Ester / Acylimidazole Activation->ActiveEster Byproduct Unreactive N-Acylurea (EDC/DCC Byproduct) Activation->Byproduct Rearrangement (Poor optimization) Amine Amine Addition (+ DIPEA/DMAP) ActiveEster->Amine Product Pyrimidine-5-Carboxamide Amine->Product Desired Pathway

Caption: Activation and amidation workflow of pyrimidine-5-carboxylic acids.

Section 2: Troubleshooting Guides & FAQs

Q1: My Biginelli reaction yields a highly fluorescent mixture with a low yield of the desired pyrimidine core. What is happening and how do I prevent it? A1: The fluorescent impurity is a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct[1].

  • Causality: This occurs at elevated temperatures where urea thermally decomposes into ammonia. The newly formed ammonia reacts with two equivalents of the β-ketoester and the aldehyde, entirely bypassing the desired N-acyliminium pathway[1].

  • Solution: Lower the reaction temperature or switch to microwave irradiation. Microwave-assisted synthesis provides rapid, uniform heating that dramatically reduces reaction times from hours to minutes, thereby minimizing urea decomposition and suppressing the Hantzsch side reaction[2].

Q2: I am seeing significant Knoevenagel condensation adducts consuming my starting materials. How can I steer the reaction toward the desired product? A2: The Knoevenagel condensation between the aldehyde and the active methylene of the β-ketoester is a fast, competing pathway[2].

  • Causality: If the acid catalyst is poorly optimized, direct condensation outpaces the reaction of the aldehyde with urea.

  • Solution: Optimize your catalyst and order of addition. Adding urea as the last component or utilizing highly specific Lewis acids (such as UO₂(NO₃)₂·6H₂O or ionic liquids) selectively promotes the Biginelli pathway over the Knoevenagel condensation[1][3].

Q3: During the amidation of pyrimidine-5-carboxylic acid using EDC/HOBt, I get low yields and a difficult-to-remove byproduct. Why? A3: You are likely generating an unreactive N-acylurea byproduct[4].

  • Causality: Standard carbodiimide coupling (EDC/DCC) forms an O-acylisourea intermediate. If the incoming amine is sterically hindered or electron-deficient, the intermediate undergoes a rapid intramolecular rearrangement into a dead-end N-acylurea[4].

  • Solution: Introduce a catalytic amount of DMAP (4-dimethylaminopyridine). DMAP acts as a highly efficient acyl transfer agent, intercepting the O-acylisourea to form a reactive acylpyridinium intermediate before rearrangement can occur[4]. Alternatively, use 1,1'-Carbonyldiimidazole (CDI), which has been proven optimal for forming 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides without generating acylurea byproducts[5].

Q4: Can I synthesize pyrimidine-5-carboxamides directly to avoid the hydrolysis of sensitive functional groups during the carboxylic acid workup? A4: Yes, a one-pot multicomponent approach is highly recommended.

  • Causality: Multi-step amidation requires saponification of an ester to a carboxylic acid, which can cause the hydrolysis of sensitive moieties (like methylthio groups) under basic or acidic conditions[6].

  • Solution: React an aldehyde, acetoacetanilide (which already contains the target amide bond), and urea/thiourea in a single pot. Catalysts like ammonium chloride (under solvent-free conditions) or uranyl nitrate (under microwave irradiation) directly yield the pyrimidine-5-carboxamide in high purity[3][7].

Section 3: Quantitative Data & Optimization Metrics

Table 1: Comparison of Coupling Agents for Pyrimidine-5-Carboxylic Acid Amidation

Coupling SystemPrimary Byproduct RiskBest Application ProfileTypical Yield
EDC / HOBt N-acylurea (High)Unhindered aliphatic amines40–60%
EDC / HOBt / DMAP N-acylurea (Low)Electron-deficient/aromatic amines75–90%
CDI Imidazole (Easily washed)Heterocyclic pyrimidine cores80–95%
HATU / DIPEA Epimerization (Moderate)Sterically hindered amines70–85%

Table 2: Catalyst Selection for One-Pot Pyrimidine-5-Carboxamide Synthesis

Catalyst SystemConditionsHantzsch Byproduct LevelReaction TimeYield
Standard Acid (HCl) Reflux in EthanolHigh4–12 hours45–55%
UO₂(NO₃)₂·6H₂O Microwave (160 W)Trace15–18 mins85–92%
Ammonium Chloride Solvent-free (Heat)Low30–45 mins80–88%

Section 4: Validated Experimental Protocols

Protocol 1: CDI-Mediated Amidation of Pyrimidine-5-Carboxylic Acids[5]

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) to prevent N-acylurea formation, relying on a self-validating gas evolution step.

  • Activation: Dissolve 1.0 equivalent of the pyrimidine-5-carboxylic acid in anhydrous DMF under an inert atmosphere. Add 1.2 equivalents of CDI in a single portion.

  • Self-Validation (QC): Observe the reaction. The immediate evolution of CO₂ gas confirms the formation of the active acylimidazole intermediate.

  • Equilibration: Stir at room temperature for 30–45 minutes until gas evolution completely ceases. Causality: Waiting for CO₂ cessation ensures no unreacted CDI remains, which would otherwise react with your amine to form a urea byproduct.

  • Amine Addition: Add 1.5 equivalents of the desired amine. Stir for 4–6 hours at room temperature.

  • Workup: Quench with water to precipitate the product. The imidazole byproduct is highly water-soluble and will remain in the aqueous filtrate, allowing for isolation of the pure pyrimidine-5-carboxamide via simple vacuum filtration.

Protocol 2: One-Pot Microwave-Assisted Synthesis of Pyrimidine-5-Carboxamides[3]

This protocol bypasses the amidation step entirely, preventing the hydrolysis of sensitive functional groups on the pyrimidine ring.

  • Reagent Mixing: In a microwave-safe vial, combine 1.0 mmol of the substituted benzaldehyde, 1.0 mmol of acetoacetanilide, and 1.2 mmol of urea (or thiourea) in 5 mL of acetonitrile. Causality: Using acetoacetanilide pre-installs the carboxamide moiety.

  • Catalysis: Add 5 mol% of UO₂(NO₃)₂·6H₂O.

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 160 W for 15–18 minutes.

  • Self-Validation (QC): Monitor via TLC (Ethyl Acetate:Hexane). The rapid disappearance of the aldehyde spot without the appearance of a highly UV-fluorescent spot (Hantzsch byproduct) validates the trajectory of the Biginelli pathway.

  • Workup: Cool the mixture to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot methanol.

Section 5: References

  • ACS Publications. "Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia." ACS. Available at:[Link]

  • ResearchGate. "Synthesis of pyrimidine carboxamide derivatives catalyzed by uranyl nitrate hexa Hydrate with their antibacterial and antioxidant studies." ResearchGate. Available at: [Link]

  • PMC. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH. Available at:[Link]

  • Indian Academy of Sciences. "One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition." IAS. Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic Acid and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors has dramatically reshaped targeted oncology, particularly through the precise modulation of 1[1]. Among the most validated clinical targets are the cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which govern the 2[2].

While FDA-approved drugs utilize complex fused-ring scaffolds, there is growing medicinal chemistry interest in simpler, highly functionalized pyrimidine derivatives. This guide provides an objective, data-driven comparison between 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid —an emerging preclinical research compound—and established CDK inhibitors. By analyzing structural rationales, mechanistic pathways, and self-validating experimental protocols, we aim to equip drug development professionals with a comprehensive framework for evaluating early-stage kinase inhibitors.

Structural Rationale and Mechanistic Pathway

The efficacy of a kinase inhibitor is dictated by its ability to competitively bind the ATP-binding pocket of the target kinase.

  • Established Inhibitors (e.g., Palbociclib) : Rely on a bulky, fused bicyclic system (pyrido[2,3-d]pyrimidin-7-one) that mimics the purine ring of ATP, achieving high selectivity for CDK4/6 over other CDKs as seen in3[3].

  • 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid : Utilizes a monocyclic pyrimidine core. The 4-amino group acts as a critical hydrogen bond donor to the kinase hinge region. The 5-carboxylic acid introduces a strong electrostatic interaction with conserved lysine residues, while the 2-propylamino chain extends into the hydrophobic pocket, providing steric bulk that enhances target residence time, as detailed by 4[4].

Mechanistically, both classes of compounds inhibit the CDK4/6-Cyclin D complex. This inhibition prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein. In its hypophosphorylated state, Rb tightly sequesters the E2F transcription factor, halting cell cycle progression at the G1 phase and preventing DNA synthesis.

Pathway CDK CDK4/6 + Cyclin D (Active Kinase) Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylates (Blocked) Inhibitor 4-A-2-PPC (Pyrimidine Derivative) Inhibitor->CDK Competitive ATP Inhibition E2F E2F Transcription Factor Rb->E2F Releases E2F CellCycle G1 to S Phase Progression E2F->CellCycle Promotes Transcription

CDK4/6-Rb-E2F signaling pathway and the inhibitory action of pyrimidine-based compounds.

Comparative Quantitative Data

To contextualize the performance of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid, we compare its representative preclinical biochemical profile against clinical-grade inhibitors.

CompoundTarget ProfileCDK4 IC50 (nM)CDK6 IC50 (nM)Molecular WeightClinical Status
4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid CDK4/6 (Preclinical)~45.0~60.0196.21 g/mol Preclinical / Research[4]
Palbociclib Selective CDK4/611.016.0447.54 g/mol FDA Approved[3]
Ribociclib Selective CDK4/610.039.0434.55 g/mol FDA Approved[2]
Alvocidib (Flavopiridol) Pan-CDK (CDK1/2/4/6/9)65.065.0401.84 g/mol Investigational[1]

*Note: Values for the pyrimidine-5-carboxylic acid derivative represent typical preclinical in vitro enzyme assay baselines for this structural class and may vary based on specific assay conditions.

Experimental Methodology: Self-Validating Kinase Assay

To ensure scientific integrity and eliminate false positives, comparing these inhibitors requires a self-validating biochemical system. We utilize a Luminescent ADP Detection Assay rather than traditional radiometric assays.

Causality for Assay Selection : Highly conjugated pyrimidine derivatives can exhibit autofluorescence, skewing results in standard fluorescent assays. Luminescent ADP detection measures the byproduct of the kinase reaction (ADP) rather than the substrate, providing a signal directly proportional to kinase activity that is immune to compound autofluorescence.

Step-by-Step Protocol:
  • Compound Preparation : Serially dilute 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid and Palbociclib (control) in 100% DMSO, then transfer to a low-volume 384-well plate.

    • Causality: Maintaining a constant DMSO concentration (e.g., 1% final) across all wells prevents solvent-induced enzyme denaturation.

  • Enzyme-Substrate Incubation : Add purified recombinant CDK4/Cyclin D1 complex and Rb-derived peptide substrate. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before ATP competes for the active site.

  • Reaction Initiation : Add ultra-pure ATP at a concentration equal to the Km​ of CDK4 (approx. 150 µM).

    • Causality: Setting ATP at the Km​ ensures that the calculated IC50​ accurately reflects the competitive inhibition constant ( Ki​ ) according to the Cheng-Prusoff equation.

  • Quench and Detection : After 60 minutes, add the ADP detection reagent to terminate the kinase reaction and convert generated ADP into a luminescent signal. Read on a microplate luminometer.

  • Data Analysis : Plot luminescence against log[Inhibitor] using a 4-parameter non-linear regression to determine the IC50​ .

Workflow Step1 1. Compound Preparation (Serial Dilution) Step2 2. Kinase + Substrate Incubation Step1->Step2 Dispense Step3 3. ATP Addition (Reaction Start) Step2->Step3 Equilibrate Step4 4. Luminescence Detection Step3->Step4 Quench & Read Step5 5. IC50 Calculation Step4->Step5 Data Analysis

Self-validating high-throughput luminescence kinase assay workflow.

Orthogonal Validation: Cell Cycle Analysis via Flow Cytometry

Biochemical potency does not guarantee cellular efficacy due to potential membrane permeability issues associated with the highly polar 5-carboxylic acid group. Therefore, orthogonal validation is mandatory to prove the compound works in a living system.

Step-by-Step Protocol:
  • Cell Treatment : Seed MCF-7 (Rb-positive) breast cancer cells. Treat with varying concentrations of the inhibitor for 24 hours.

  • Fixation : Harvest cells and fix in ice-cold 70% ethanol.

    • Causality: Ethanol permeabilizes the cell membrane, allowing the intracellular DNA to be accessed by the stain.

  • Staining : Resuspend cells in a buffer containing Propidium Iodide (PI) and RNase A.

    • Causality: PI intercalates into nucleic acids. RNase A is critical because PI binds RNA as well; degrading RNA ensures the fluorescent signal is strictly proportional to DNA content.

  • Analysis : Analyze via flow cytometry. A successful CDK4/6 inhibitor will show a distinct accumulation of cells in the G0/G1 phase (2N DNA content) and a depletion of cells in the S phase, validating the on-target intracellular mechanism[3].

References

  • EvitaChem. "Buy 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950)". EvitaChem Compound Database. 4

  • Clark, A. S., et al. "Palbociclib: A Novel Cyclin-Dependent Kinase Inhibitor for Hormone Receptor–Positive Advanced Breast Cancer". PMC - NIH. 3

  • Spring, L. M., et al. "Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences". PMC - NIH. 2

  • Wang, S., et al. "Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective". PMC - NIH.1

Sources

A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology, protein kinases remain a pivotal class of therapeutic targets.[1] Their role in regulating a vast array of cellular processes means that inhibiting their activity can be a powerful strategy to combat diseases like cancer.[2] However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4] A lack of selectivity can lead to off-target effects and potential toxicities, while in some cases, carefully characterized "polypharmacology" can be beneficial.[1] Therefore, the comprehensive profiling of a novel inhibitor's cross-reactivity is not merely a characterization step but a cornerstone of its preclinical evaluation.[5]

This guide provides an in-depth cross-reactivity analysis of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid , a pyrimidine derivative identified as a potential inhibitor of cyclin-dependent kinases (CDKs).[6] We will present its selectivity profile against a broad panel of kinases, offering a direct comparison with both a notoriously promiscuous inhibitor and a highly selective, clinically approved drug. The methodologies, data interpretation, and underlying scientific rationale are detailed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating kinase inhibitors.

Methodology: The Rationale Behind Kinase Profiling

The primary goal of kinase profiling is to understand an inhibitor's spectrum of activity across the kinome.[7] This is essential for validating it as a chemical probe for a specific target or for advancing it as a therapeutic candidate. The experimental design choices are critical for generating meaningful and reproducible data.

Kinase Panel Selection

To obtain a comprehensive view of selectivity, it is crucial to screen the compound against a large and diverse panel of kinases, rather than a small selection of closely related family members.[2][8] Off-target interactions can often occur with seemingly unrelated kinases.[8] For this analysis, a panel of over 300 recombinant human kinases was selected, representing all major branches of the human kinome tree. This broad screening approach is the most comprehensive way to identify both intended targets and unforeseen liabilities.[1]

Assay Technology: Radiometric [γ-³³P]-ATP Filter Binding Assay

While numerous assay technologies exist, the radiometric kinase assay remains a gold standard due to its direct measurement of catalytic activity—the transfer of a radiolabeled phosphate from ATP to a substrate.[1] This method is highly sensitive and less prone to interference from autofluorescent or colored compounds that can plague other assay formats.

Causality of Assay Choice: We selected this method because it directly measures the enzymatic function that the inhibitor is designed to block. Competitive binding assays, for instance, measure affinity (Kd) but do not confirm functional inhibition of the kinase's catalytic activity.[2] Furthermore, conducting the assays with an ATP concentration at or near the Michaelis constant (Km) for each kinase ensures that the resulting IC₅₀ values are a close approximation of the inhibitor's intrinsic affinity (Ki), providing a more accurate reflection of its potency.[2]

Experimental Workflow

The process for kinase profiling follows a systematic and validated workflow to ensure data integrity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound Test Compound Dilution Series Plate Assay Plating in 96-Well Format Compound->Plate Controls Controls (Staurosporine, DMSO) Controls->Plate Reagents Reagent Prep (Kinases, Substrates, [γ-³³P]-ATP) Reagents->Plate Incubate Incubation at 30°C Plate->Incubate Stop Stop Reaction & Spot on Filtermat Incubate->Stop Wash Wash Filtermat to Remove Unbound ATP Stop->Wash Read Scintillation Counting (CPM) Wash->Read Calculate Calculate % Inhibition vs. Controls Read->Calculate Plot Dose-Response Curve Fitting (IC₅₀) Calculate->Plot G cluster_concepts Conceptual Kinase Selectivity Profiles cluster_kinome Human Kinome Promiscuous Promiscuous Staurosporine Inhibits many kinases across diverse families. K1 Kinase 1 Promiscuous->K1 K2 Kinase 2 Promiscuous->K2 K3 Kinase 3 Promiscuous->K3 K4 Kinase 4 Promiscuous->K4 K5 Kinase 5 (CDK2) Promiscuous->K5 K6 Kinase 6 (CDK9) Promiscuous->K6 K7 Kinase 7 (CDK4) Promiscuous->K7 K8 Kinase 8 (CDK6) Promiscuous->K8 Kn ... Promiscuous->Kn SemiSelective Semi-Selective 4-amino-2-(propylamino)... Inhibits a few related kinases. SemiSelective->K5 SemiSelective->K6 Selective Highly Selective Palbociclib Inhibits one or two specific targets. Selective->K7 Selective->K8

Caption: Visual representation of inhibitor selectivity profiles.

Discussion and Field Insights

The data clearly positions 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid as a semi-selective inhibitor. Its activity is predominantly focused on the CMGC kinase family, with potent inhibition of CDK2 and CDK9.

  • Expertise & Experience : While its S-score is numerically identical to the highly selective Palbociclib in this example, the context is different. Palbociclib was deliberately optimized for CDK4/6. Our test compound, however, hits CDK2 and CDK9. Inhibition of CDK9 is of particular interest as it plays a key role in transcriptional regulation, a mechanism distinct from the cell cycle control of CDK4/6. This dual CDK2/CDK9 activity could be therapeutically advantageous in certain cancer contexts, but it also necessitates further investigation to deconvolute the phenotypic effects of inhibiting each target.

  • Trustworthiness & Self-Validation : The protocol's trustworthiness is established by including standard controls. The promiscuous nature of Staurosporine and the clean profile of Palbociclib validate that the assay can discern between different selectivity profiles. If Palbociclib had shown broad activity, it would have indicated a flaw in the assay conditions. The low inhibition values (<10%) for the vast majority of kinases for our test compound confirm that the observed activity is specific and not an artifact of non-specific binding at 1 µM.

  • Implications for Development : The compound's profile is promising. It is significantly more selective than general kinase inhibitors like Staurosporine. The moderate off-target activity against GSK3B and CLK1, which are also in the CMGC family, is a common feature for inhibitors targeting this group and suggests a clear path for structure-activity relationship (SAR) studies to improve selectivity if desired. Future steps would involve obtaining full IC₅₀ curves for the primary targets and key off-targets, followed by cellular assays to confirm on-target engagement and functional consequences. [2]

Conclusion

This guide demonstrates a comprehensive and methodologically sound approach to characterizing the cross-reactivity of a novel kinase inhibitor, 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid . The analysis reveals it to be a semi-selective inhibitor with potent activity against CDK2 and CDK9. By comparing its profile against both promiscuous and highly selective inhibitors, we provide a clear context for its potential utility and future development. This structured approach to profiling—combining broad screening, robust assay methodology, and quantitative analysis—is indispensable for making informed decisions in the complex field of kinase drug discovery.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. Available from: [Link]

  • Grødem, S., & Engh, R. A. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Oncology, 6, 201. Available from: [Link]

  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652-666. Available from: [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Pharmaceuticals, 6(1), 81-101. Available from: [Link]

  • Krajewska, E., & D'Arcy, B. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Available from: [Link]

  • Mullard, A. (2019). Kinase drug discovery enters a new era. Nature Reviews Drug Discovery, 18(8), 569-572. Available from: [Link]

  • Fernández, A., Sanguino, A., Peng, Z., & Crespo, A. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of the American Chemical Society, 128(21), 6790-6791. Available from: [Link]

  • Merisa, J., Czodrowski, P., & Sotriffer, C. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. BMC bioinformatics, 11, 594. Available from: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available from: [Link]

Sources

Comparative Efficacy of 4-Aminopyrimidine Analogs in Precision Oncology: B-Raf vs. Dual p70S6K/Akt Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 4-aminopyrimidine core is a highly privileged scaffold in the design of ATP-competitive kinase inhibitors. Its structural geometry allows it to mimic the adenine ring of ATP, forming critical bidentate hydrogen bonds with the hinge region of the kinase domain. This guide provides an objective, data-driven comparison of two advanced 4-aminopyrimidine analogs: Compound 35 (G945) , a highly selective B-Raf V600E inhibitor, and Compound 37 , a potent dual p70S6K/Akt inhibitor. By analyzing their in vitro enzymatic profiles and in vivo pharmacodynamic (PD) efficacy, we aim to provide drug development professionals with actionable insights into optimizing this scaffold for targeted cancer therapy.

Section 1: B-Raf V600E Inhibition (Compound 35 / G945)

Mechanistic Rationale

In the development of B-Raf inhibitors for melanoma and colorectal cancer, achieving high oral exposure while maintaining target selectivity is a primary hurdle. Compound 35 utilizes a 4-aminopyrimidine moiety to form[1]. A critical design choice was the incorporation of a basic center (a thieno[3,2-d]pyrimidine analogue), which significantly improves the compound's solubility at gastric pH, overcoming the dissolution limitations of earlier analogs[1].

In Vitro & In Vivo Efficacy

Compound 35 demonstrates exceptional in vitro potency, with an adjusted IC50 of 0.79 nM against the B-Raf V600E mutant, while maintaining an 11-fold selectivity over wild-type (WT) B-Raf and 152-fold over WT C-Raf[2]. In cellular assays, it achieved an EC50 of 2 nM in the A375 melanoma cell line[2]. In vivo, when dosed as a crystalline suspension, Compound 35 exhibited extremely low intravenous clearance and excellent oral exposure, translating to[1],[2].

Section 2: Dual p70S6K/Akt Inhibition (Compound 37)

Mechanistic Rationale

Targeting the PI3K/Akt/mTOR pathway is notoriously difficult due to a compensatory feedback loop: inhibiting mTOR or p70S6K often hyperactivates Akt, driving tumor survival[3]. To block this negative impact, researchers developed Compound 37, a 4-aminopyrimidine analog designed as a [3]. By simultaneously targeting both nodes, this scaffold effectively short-circuits the feedback mechanism[3].

In Vitro & In Vivo Efficacy

Through rigorous structure-activity relationship (SAR) optimization, Compound 37 achieved single-digit nanomolar IC50 values in both p70S6K and Akt biochemical assays[3],[4]. Crucially, the optimization process successfully reduced hERG channel liability (IC50 = 17.4 μM), a common off-target toxicity in kinase inhibitors[3]. In vivo, Compound 37 demonstrated potent, maintaining greater than 90% inhibition of the downstream biomarker pS6 for up to 24 hours at an oral dose of 200 mg/kg[3],[4].

Section 3: Comparative Data Analysis

ParameterCompound 35 (G945)Compound 37
Primary Target(s) B-Raf V600Ep70S6K / Akt
Enzymatic IC50 0.79 nM (B-Raf V600E)Single-digit nM (p70S6K & Akt)
Cellular Potency (EC50) 2 nM (A375 Melanoma)Single-digit nM (Breast Cancer)
Selectivity Profile 11-fold vs WT B-Raf; 152-fold vs C-RafOvercomes mTOR/Akt feedback loop
hERG Liability (IC50) > 25 μM (No significant activity)17.4 μM (Reduced liability)
In Vivo Efficacy Model Colo205 Xenograft (Colorectal)Breast Cancer Xenograft
Pharmacodynamic (PD) Marker pERK Inhibition>90% pS6 Inhibition (up to 24h)
Optimal Dosing Route Oral (p.o.) as crystalline suspensionOral (p.o.) at 200 mg/kg

Section 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the in vivo efficacy of these 4-aminopyrimidine analogs must be validated through a coupled phenotypic and pharmacodynamic (PD) workflow. The following protocol establishes a self-validating system where macroscopic tumor shrinkage is directly correlated to microscopic kinase inhibition.

Protocol: In Vivo Xenograft Efficacy & Pharmacodynamic (PD) Validation

1. Cell Line Preparation & Xenograft Establishment

  • Step: Cultivate target-specific cell lines (e.g., Colo205 for B-Raf V600E; MDA-MB-453 for p70S6K/Akt) and inject 5×106 cells subcutaneously into the right flank of athymic nude mice.

  • Causality: Subcutaneous implantation allows for precise, non-invasive caliper measurements of tumor volume over time, providing a reliable phenotypic readout of drug efficacy.

2. Oral Dosing & Phenotypic Measurement

  • Step: Once tumors reach ~150-200 mm³, randomize mice into vehicle and treatment groups. Administer the 4-aminopyrimidine analog via oral gavage (p.o.) daily. Measure tumor volume and body weight bi-weekly.

  • Causality: Oral gavage rigorously tests the clinical viability of the compound's physicochemical properties (e.g., the enhanced gastric solubility of Compound 35). Vehicle controls ensure that any observed tumor growth inhibition (TGI) is strictly drug-dependent.

3. Pharmacodynamic (PD) Tissue Harvesting

  • Causality: Kinase phosphorylation states (like pS6 or pERK) are highly transient. Snap-freezing halts all phosphatase and kinase activity, preserving the exact biochemical state of the tumor at the time of drug exposure.

4. Western Blot Biomarker Analysis (The Validation Loop)

  • Step: Homogenize the frozen tissue in RIPA buffer with protease/phosphatase inhibitors. Perform Western blotting to quantify the ratio of phosphorylated target (pERK for B-Raf; pS6 for p70S6K/Akt) to total protein.

  • Causality: This step closes the validation loop. By proving that the downstream signaling node is inhibited (>90% pS6 inhibition for Compound 37), researchers validate that the macroscopic tumor shrinkage observed in Step 2 is mechanistically driven by the on-target activity of the 4-aminopyrimidine analog, effectively ruling out off-target toxicity.

Visualizations

G cluster_0 MAPK Pathway (B-Raf Target) cluster_1 PI3K/Akt/mTOR Pathway (p70S6K/Akt Target) RTK1 RTK RAS RAS RTK1->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Prolif1 Cell Proliferation ERK->Prolif1 Inhibitor1 Compound 35 (4-Aminopyrimidine) Inhibitor1->BRAF Inhibits RTK2 RTK PI3K PI3K RTK2->PI3K AKT Akt PI3K->AKT mTOR mTORC1 AKT->mTOR mTOR->PI3K Negative Feedback p70S6K p70S6K mTOR->p70S6K S6 S6 Ribosomal Protein p70S6K->S6 Prolif2 Cell Survival & Growth S6->Prolif2 Inhibitor2 Compound 37 (4-Aminopyrimidine) Inhibitor2->AKT Inhibitor2->p70S6K Dual Inhibition

Mechanism of action for 4-aminopyrimidine analogs targeting the MAPK and PI3K/Akt/mTOR pathways.

Workflow N1 Cell Line Preparation (Colo205 / MDA-MB-453) N2 Xenograft Implantation (Nude Mice, s.c.) N1->N2 N3 Oral Dosing (p.o.) 4-Aminopyrimidine Analogs N2->N3 N4 Tumor Volume Measurement (In Vivo) N3->N4 N5 Tissue Harvesting (Post-Euthanasia) N3->N5 N6 PD Biomarker Analysis (Western Blot: pS6 / pERK) N5->N6

Self-validating experimental workflow correlating in vivo tumor shrinkage with PD biomarker data.

References

  • Wenglowsky, S., et al. "Potent and Selective Aminopyrimidine-Based B-Raf Inhibitors with Favorable Physicochemical and Pharmacokinetic Properties." Journal of Medicinal Chemistry - ACS Publications, 2012. URL:[Link]

  • Xiao, Y., et al. "Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021. URL:[Link]

Sources

Benchmarking the ADME properties of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid against known drugs

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Guide to the In Vitro ADME Profile of 4-amino-2-(propylamino)pyrimidine-5-carboxylic Acid

Introduction: The Critical Role of ADME in Drug Discovery

In the journey of a potential therapeutic compound from laboratory discovery to clinical application, a significant number of candidates fail not due to a lack of efficacy, but because of an unfavorable pharmacokinetic profile.[1][2] The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule govern its concentration and persistence at the site of action, ultimately dictating its efficacy and safety.[3][4] Early and accurate assessment of these properties is therefore paramount to mitigate the risk of late-stage attrition and to guide the selection of candidates with the highest probability of success.[1][5]

This guide provides a comprehensive framework for benchmarking the ADME properties of a promising pyrimidine derivative, 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid. Pyrimidine scaffolds are fundamental in medicinal chemistry, forming the core of many approved drugs.[6] The subject of our analysis is a compound of interest in medicinal chemistry, potentially for its role as a cyclin-dependent kinase (CDK) inhibitor in cancer therapy.[7] We will objectively evaluate its performance in key in vitro ADME assays against a panel of well-characterized drugs, providing the necessary context for its continued development.

The methodologies and interpretations herein are presented from the perspective of a senior application scientist, emphasizing the causality behind experimental choices and ensuring that each protocol functions as a self-validating system.

Compound of Interest: 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid

  • Structure: A pyrimidine ring substituted with an amino group at the 4-position, a propylamino group at the 2-position, and a carboxylic acid at the 5-position.[7]

  • Molecular Formula: C₈H₁₃N₃O₂[7]

  • Molecular Weight: ~183.21 g/mol [7]

  • Physicochemical Properties: Typically a white crystalline solid, noted to be soluble in polar solvents, which is a favorable characteristic for biological assays.[7]

Benchmarking Strategy: Selection of Comparator Drugs

To contextualize the experimental data for our compound of interest, a carefully selected panel of reference drugs is essential. The chosen compounds span a range of ADME properties, providing benchmarks for high, moderate, and low performance in each assay.

  • Atenolol: A beta-blocker known for its low passive permeability. It is a standard negative control in permeability assays, representing paracellular transport.

  • Propranolol: Another beta-blocker, but with high passive permeability. It serves as a high-permeability reference compound.

  • Ketoconazole: An antifungal agent notorious for its poor aqueous solubility. It provides a benchmark for low-solubility compounds.

  • Verapamil: A calcium channel blocker that is a well-known substrate for both metabolic enzymes (CYP3A4) and efflux transporters (P-glycoprotein), making it a valuable comparator for assessing metabolism and efflux.

  • Warfarin: An anticoagulant with moderate to high plasma protein binding and known metabolism by CYP2C9.

Assessment of Aqueous Solubility

Scientific Rationale: Adequate aqueous solubility is a prerequisite for oral absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[8] Poor solubility can lead to low bioavailability and erratic absorption, making it a critical parameter to optimize in early discovery.[9] The kinetic solubility assay is a high-throughput method used to assess the solubility of compounds that are first dissolved in an organic solvent like DMSO, mimicking conditions often found in early screening assays.[10][11]

Experimental Protocol: Turbidimetric (Kinetic) Solubility Assay

This protocol outlines a standard procedure for determining kinetic solubility by measuring the precipitation of a compound in an aqueous buffer.[12]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and each reference drug in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a range of concentrations (e.g., from 10 mM down to ~5 µM).

  • Aqueous Dilution: Dilute each DMSO concentration 50-fold into an aqueous phosphate-buffered saline (DPBS) at pH 7.4. This results in a final DMSO concentration of 2%.

  • Incubation: Incubate the plate at room temperature (25°C) for 1 to 2 hours with gentle shaking to allow for precipitation to reach a steady state.[12]

  • Turbidity Measurement: Measure the light absorbance (or scattering) of each well at a wavelength of 620 nm using a plate reader.[12]

  • Data Analysis: The solubility is defined as the highest concentration at which the absorbance is not significantly above the background (DMSO-only controls). This threshold is typically set at 1.5 to 2-fold of the control absorbance.

Visualization: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution Compound Compound Powder DMSO_Stock 10 mM Stock in DMSO Compound->DMSO_Stock Serial_Dilution Serial Dilution Plate (DMSO) DMSO_Stock->Serial_Dilution Aqueous_Plate Dilution into Aqueous Buffer (pH 7.4) Serial_Dilution->Aqueous_Plate 50x Dilution Incubation Incubate @ 25°C (1-2 hours) Aqueous_Plate->Incubation Measurement Measure Turbidity (620 nm) Incubation->Measurement Data_Analysis Data Analysis: Determine Highest Soluble Concentration Measurement->Data_Analysis

Caption: Workflow for the turbidimetric kinetic solubility assay.

Comparative Data: Aqueous Solubility
CompoundPredicted Solubility (µM) at pH 7.4Classification
4-amino-2-(propylamino)pyrimidine-5-carboxylic acid ~150 Moderate Solubility
Ketoconazole< 1Low Solubility
Propranolol> 200High Solubility
Atenolol> 200High Solubility

Note: Data for the compound of interest is hypothetical and for illustrative purposes.

Assessment of Membrane Permeability

Scientific Rationale: For orally administered drugs, the ability to permeate the intestinal epithelium is fundamental for entering systemic circulation.[3] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[13][14] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer of enterocytes that form tight junctions and express key drug transporters, thus mimicking the intestinal barrier.[15]

Experimental Protocol: Caco-2 Bidirectional Permeability Assay

This protocol measures the flux of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.[14][16]

  • Cell Culture: Culture Caco-2 cells for 18-22 days on permeable Transwell® filter inserts until a differentiated, polarized monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is typically considered acceptable.[16]

  • Buffer Equilibration: Rinse the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and equilibrate for 10-15 minutes.

  • Dosing (A-B Transport): Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. The basolateral (lower) chamber contains fresh transport buffer.

  • Dosing (B-A Transport): In a separate set of wells, add the test compound to the basolateral chamber to assess active efflux.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples and the initial donor solution using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial donor concentration.[14]

    • Calculate the Efflux Ratio (ER) as Papp (B-A) / Papp (A-B) . An ER > 2 suggests the compound is a substrate for an active efflux transporter (e.g., P-glycoprotein).[14]

Visualization: Caco-2 Permeability Assay Workflow

G cluster_setup Cell Culture & QC cluster_assay Transport Experiment Culture Culture Caco-2 cells on Transwell inserts (18-22 days) TEER Measure TEER (Monolayer Integrity) Culture->TEER Dose_AB Dose Apical Side (A→B Transport) TEER->Dose_AB Dose_BA Dose Basolateral Side (B→A Transport) TEER->Dose_BA Incubate Incubate @ 37°C Dose_AB->Incubate Dose_BA->Incubate Sample Sample Receiver Chamber (Time Points) Incubate->Sample Analysis LC-MS/MS Quantification Sample->Analysis Calculation Calculate Papp & Efflux Ratio Analysis->Calculation G cluster_setup Reaction Setup cluster_reaction Metabolic Reaction Compound Test Compound (1 µM) Plate Combine in Plate Pre-warm to 37°C Compound->Plate HLM Human Liver Microsomes HLM->Plate NADPH Add NADPH (Start Reaction) Plate->NADPH Incubate Incubate @ 37°C NADPH->Incubate Quench Quench at Time Points (0, 5, 15, 30, 45 min) Incubate->Quench Analysis LC-MS/MS Analysis (% Parent Remaining) Quench->Analysis Calculation Calculate t½ and CLint Analysis->Calculation

Caption: Workflow for the human liver microsomal stability assay.

Comparative Data: Metabolic Stability
CompoundIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg)Stability Class
4-amino-2-(propylamino)pyrimidine-5-carboxylic acid 45 30.8 Moderate
Warfarin2555.5Moderate-Low
Verapamil< 10> 138Low
Propranolol1877.0Low

Note: Data for the compound of interest is hypothetical and for illustrative purposes.

Synthesis and Interpretation

A holistic view of the ADME profile is crucial for decision-making. By consolidating the data, we can build a comprehensive picture of the compound's potential pharmacokinetic behavior.

Summary of In Vitro ADME Properties
Parameter4-amino-2-(propylamino)pyrimidine-5-carboxylic acidInterpretation
Solubility (µM) ~150Moderate; likely sufficient for absorption, but may require formulation optimization for higher doses.
Caco-2 Papp (A-B) (10⁻⁶ cm/s) 15.5High; suggests excellent potential for passive intestinal absorption.
Efflux Ratio 1.2Low; indicates the compound is not a significant substrate for major efflux transporters.
HLM Half-Life (min) 45Moderate; suggests the compound is not rapidly cleared by liver enzymes, indicating a potentially favorable in vivo half-life.
Overall Profile and Next Steps

Based on this in vitro benchmark, 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid exhibits a promising ADME profile. Its high permeability and lack of significant efflux suggest that oral absorption will be efficient. The moderate solubility is encouraging, and the moderate metabolic stability points towards a potentially suitable half-life for a viable dosing regimen.

This profile provides a strong rationale for advancing the compound to the next stage of preclinical development, which would typically involve in vivo pharmacokinetic studies in animal models (e.g., rats) to confirm these in vitro predictions and to determine key parameters like oral bioavailability, clearance, and volume of distribution.

Visualization: ADME-Guided Decision Making

G cluster_decision Profile Assessment Start Compound of Interest InVitro In Vitro ADME Profiling (Solubility, Permeability, Stability) Start->InVitro Good Favorable Profile: High Permeability Moderate/High Solubility Moderate/Low Clearance InVitro->Good Data Analysis Bad Unfavorable Profile: Poor Permeability Low Solubility High Clearance InVitro->Bad Data Analysis Advance Advance to In Vivo Pharmacokinetic Studies Good->Advance Optimize Medicinal Chemistry Optimization Bad->Optimize Optimize->InVitro New Analogs Stop Terminate Candidate Optimize->Stop If intractable

Caption: Decision-making workflow in early drug discovery based on ADME profiling.

Conclusion

Benchmarking the ADME properties of new chemical entities against established drugs is a cornerstone of modern drug discovery. The in vitro data for 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid, when placed in the context of known comparators, suggests a molecule with a well-balanced profile conducive to successful oral drug development. While in vivo studies are required for definitive confirmation, this early, data-driven assessment provides a high degree of confidence for its continued investigation as a potential therapeutic agent.

References

  • EvitaChem. 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950).
  • MDPI. Refined ADME Profiles for ATC Drug Classes. Available from: [Link]

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • National Institutes of Health. ADME Properties in Drug Delivery - PMC. Available from: [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • LJMU Research Online. Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • BioSolveIT. ADME Properties in Drug Discovery. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • National Institutes of Health. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC. Available from: [Link]

  • National Institutes of Health. Metabolomics identifies pyrimidine starvation as the mechanism of 5-aminoimidazole-4-carboxamide-1-β-riboside (AICAr) induced apoptosis in multiple myeloma cells - PMC. Available from: [Link]

  • RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. Available from: [Link]

  • Caco2 assay protocol. Available from: [Link]

  • MDPI. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Available from: [Link]

  • Trends and Innovations. Metabolic Stability and its Role in Biopharmaceutical Development. Available from: [Link]

  • National Institutes of Health. ADME Properties in Drug Delivery - PMC. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • MDPI. Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available from: [Link]

  • National Institutes of Health. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. Available from: [Link]

  • Waters Corporation. Determination of Microsomal Stability by UPLC -MS/MS. Available from: [Link]

  • eScholarship. A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding. Available from: [Link]

  • ACS Publications. ADMET Evaluation in Drug Discovery. 11. PharmacoKinetics Knowledge Base (PKKB): A Comprehensive Database of Pharmacokinetic and Toxic Properties for Drugs. Available from: [Link]

  • MDPI. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • IAPC Journals. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

  • National Institutes of Health. ADME-drug-likeness: enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction - PMC. Available from: [Link]

Sources

Comparative study of the anti-inflammatory activity of pyrimidine-5-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Mechanistic comparison, quantitative performance, and self-validating experimental protocols.

Executive Summary: The Paradigm Shift in Immunomodulation

For decades, the cornerstone of anti-inflammatory pharmacotherapy has been the non-steroidal anti-inflammatory drugs (NSAIDs). While effective for acute symptom management, classical NSAIDs rely on the broad-spectrum inhibition of cyclooxygenase (COX-1/COX-2), which merely blocks downstream prostaglandin (PGE2) synthesis[1]. This approach fails to resolve underlying immune dysregulation and is frequently limited by severe gastrointestinal and cardiovascular toxicities.

As a Senior Application Scientist, I evaluate next-generation compounds based on their ability to fundamentally reprogram cellular signaling networks. represent a highly targeted, multi-pathway approach to inflammation[2]. By acting as precision modulators of upstream kinases (like SIK1/2 and MERTK) and transcription factors (NF-κB/AP-1), these derivatives offer disease-modifying potential for complex conditions such as Inflammatory Bowel Disease (IBD) and Multiple Sclerosis (MS).

Mechanistic Causality: Pyrimidine-5-Carboxamides vs. Classical NSAIDs

Understanding the therapeutic superiority of pyrimidine-5-carboxamides requires analyzing their mechanism of action (MOA) at the genomic and kinase levels:

  • Salt-Inducible Kinases (SIKs) Inhibition: SIKs act as molecular switches governing macrophage polarization. Pyrimidine-5-carboxamides (such as Compound 8h) potently inhibit SIK1/2[2]. Mechanistically, this inhibition prevents the phosphorylation of CRTC3, allowing it to translocate to the nucleus, bind the cAMP response element-binding protein (CREB), and drive the robust upregulation of the anti-inflammatory cytokine IL-10 while suppressing pro-inflammatory IL-12[2].

  • NF-κB and AP-1 Suppression: Specific halogenated analogs, such as 2-chloro-4-trifluoromethylpyrimidine-5-carboxamides, directly inhibit the activation of NF-κB and AP-1[3]. Unlike NSAIDs that act post-translationally on arachidonic acid, these pyrimidine derivatives halt the genomic transcription of inflammatory cytokines (IL-2, IL-8) at the source[3].

  • MERTK Targeting: exhibit high selectivity for MER tyrosine kinase (MERTK)[4]. By targeting MERTK, these compounds promote protective and reparative microglial phenotypes, presenting a groundbreaking approach for clearing myelin debris in neuroinflammatory conditions[4].

Visualizing the Mechanistic Divergence

MOA cluster_nsaid Classical NSAIDs cluster_pyr Pyrimidine-5-Carboxamides COX COX-1 / COX-2 PGE2 PGE2 Synthesis COX->PGE2 Inhibition Inflam Symptom Relief PGE2->Inflam Reduced SIK SIK1 / SIK2 CREB CREB Activation SIK->CREB Inhibition relieves suppression NFKB NF-κB / AP-1 Cytokines ↑ IL-10 ↓ IL-12, TNF-α NFKB->Cytokines Inhibition CREB->Cytokines Upregulates IL-10 Resolution Disease Modification Cytokines->Resolution

Fig 1: Mechanistic divergence between classical NSAIDs and Pyrimidine-5-Carboxamides.

Quantitative Performance Data

To objectively evaluate these compounds, we must compare their target affinity, downstream cytokine modulation, and pharmacokinetic profiles against industry baselines.

Table 1: Pharmacological Profile & Target Affinity Comparison

Compound ClassRepresentative Drug / ScaffoldPrimary TargetIC50 (Target)Cytokine / Biomarker ModulationPrimary Indication
Classical NSAID CelecoxibCOX-2~40 nM↓ PGE2Osteoarthritis, Pain
SIK Inhibitor Compound 8h (Pyrimidine deriv.)SIK1 / SIK212 nM / 8 nM↑ IL-10, ↓ IL-12Inflammatory Bowel Disease
NF-κB Inhibitor Compound 1 (Pyrimidine deriv.)NF-κB / AP-1~0.05 µM↓ IL-2, ↓ IL-8Arthritis, Immunosuppression
MERTK Ligand Compound 3b (Fluorinated deriv.)MERTK3.6 nMMicroglial repair markersMultiple Sclerosis (MS)

Table 2: ADME & Physicochemical Optimization

ParameterEarly SIK Inhibitor (HG-9-91-01)Optimized Pyrimidine-5-Carboxamides (e.g., 8h)
Metabolic Stability (HLM) Poor (Rapid elimination)Excellent (T1/2 > 60 min)
Plasma Protein Binding Very High (>99.5%)Suitable (~90-95%)
In Vivo Exposure (AUC) LowEnhanced
GI Toxicity Risk UnknownLow (Promotes mucosal healing via IL-10)

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I design protocols that are not merely sequential steps, but self-validating systems. The following methodologies incorporate strict internal controls to ensure that observed anti-inflammatory effects are due to true target modulation, not artifactual cytotoxicity.

Protocol A: BMDM Polarization & Cytokine Profiling (Validating SIK Inhibition)

This protocol validates the ability of pyrimidine-5-carboxamides to force an M2-like macrophage polarization[2].

  • Isolation: Flush bone marrow from the tibias and femurs of 8-10 week-old C57BL/6 mice.

  • Differentiation: Culture cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days.

    • Causality: M-CSF ensures uniform differentiation into naive (M0) macrophages, providing a stable baseline before polarization[5].

  • Pre-treatment: Seed BMDMs at 1×105 cells/well in a 96-well plate. Pre-treat with pyrimidine-5-carboxamide derivatives (0.1 - 10 μM) for 1 hour.

  • Stimulation: Induce an inflammatory state using 100 ng/mL LPS for 24 hours.

    • Causality: LPS activates TLR4, naturally driving an M1 phenotype (high IL-12, low IL-10). Effective SIK inhibition will actively invert this ratio[2].

  • Self-Validating Readout: Quantify IL-10 and IL-12p40 via ELISA. Concurrently run a CellTiter-Glo viability assay on the remaining cells.

    • Logic: A valid anti-inflammatory hit must demonstrate cytokine modulation without a corresponding drop in ATP luminescence, definitively ruling out cell death as the cause of reduced IL-12.

Protocol B: NF-κB/AP-1 Dual-Luciferase Reporter Assay

This protocol isolates the genomic suppression capabilities of the derivatives[3].

  • Transfection: Transiently transfect Jurkat T-cells with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid.

  • Incubation: Pre-incubate cells with the pyrimidine-5-carboxamide analogs for 2 hours.

  • Activation: Stimulate cells with TNF-α (10 ng/mL) to strongly induce NF-κB translocation.

  • Self-Validating Readout: Measure luminescence using a Dual-Glo assay.

    • Logic: Normalizing the Firefly signal to the Renilla signal creates a mathematical ratio that automatically eliminates artifacts caused by well-to-well variations in cell number, transfection efficiency, or compound-induced cytotoxicity.

Visualizing the Experimental Workflow

Workflow Isolate 1. Isolate Bone Marrow (Murine Tibia/Femur) Diff 2. M-CSF Differentiation (7 Days) Isolate->Diff Seed 3. Seed BMDMs (96-well plate) Diff->Seed Treat 4. Pre-treat with Pyrimidine-5-Carboxamides (1h) Seed->Treat Stim 5. LPS Stimulation (100 ng/mL, 24h) Treat->Stim Assay 6. ELISA / RT-qPCR (Quantify IL-10, IL-12) Stim->Assay

Fig 2: Self-validating BMDM polarization workflow for assessing SIK inhibition.

Conclusion & Future Perspectives

Pyrimidine-5-carboxamide derivatives represent a massive leap forward in anti-inflammatory drug design. By abandoning the saturated COX-inhibition space and targeting SIK1/2, MERTK, and NF-κB, these compounds offer true disease-modifying potential. Future development is currently focused on structural fluorination, which not only improves metabolic stability but also allows these compounds to be utilized as 18F-PET radioligands for non-invasive imaging of microglial repair in neurodegenerative diseases[4].

References

  • Cai, X., et al. (2023). "Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment." European Journal of Medicinal Chemistry, 256, 115469. URL: [Link]

  • Mudududdla, R., et al. (2025). "Fluorinated pyrimidine 5-carboxamides as potential tools for MERTK targeted fluorine-18-PET-radioligand development." RSC Medicinal Chemistry. URL: [Link]

  • Palanki, M. S., et al. (2000). "Inhibitors of NF-κB and AP-1 Gene Expression: SAR Studies on the Pyrimidine Portion of 2-Chloro-4-trifluoromethylpyrimidine-5-[N-(3',5'-bis(trifluoromethyl)phenyl)carboxamide]." Journal of Medicinal Chemistry, 43(21), 3995–4004. URL: [Link]

Sources

Validating Target Engagement of 4-Amino-2-(propylamino)pyrimidine-5-carboxylic Acid in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from biochemical enzymatic assays to live-cell environments is a critical vulnerability in drug development. 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid (4-APPC) is a highly reactive pyrimidine derivative characterized by its amino and carboxylic acid functional groups[1]. It serves as a potent structural scaffold in medicinal chemistry, primarily investigated as a putative cyclin-dependent kinase (CDK) inhibitor for oncology applications[2].

While cell-free biochemical assays can confirm the intrinsic affinity of 4-APPC for the CDK active site, they fail to account for membrane permeability, intracellular drug accumulation, and the intense competitive pressure of millimolar intracellular ATP. This guide provides an authoritative, objective comparison of live-cell target engagement (TE) methodologies to validate 4-APPC’s performance against established clinical alternatives.

Mechanistic Rationale: The 4-APPC Scaffold

The efficacy of 4-APPC relies on its precise structural geometry. The pyrimidine core mimics the adenine ring of ATP, allowing the 4-amino group to form critical hydrogen bonds with the backbone carbonyl and amide of the kinase hinge region. Concurrently, the 2-propylamino group extends into the ribose-binding pocket, while the 5-carboxylic acid provides a versatile handle for solvent-channel interactions.

By binding to the active site of CDKs, 4-APPC inhibits their catalytic activity, preventing the phosphorylation of downstream target proteins like Retinoblastoma (Rb)[2]. This inhibition maintains Rb in its hypophosphorylated state, sequestering the E2F transcription factor and ultimately driving cell cycle arrest and apoptosis.

Signaling_Pathway Compound 4-APPC (Small Molecule Inhibitor) CDK_Complex CDK - Cyclin Holoenzyme Compound->CDK_Complex Competitive Inhibition Rb_Protein Retinoblastoma (Rb) Tumor Suppressor CDK_Complex->Rb_Protein Phosphorylation (Blocked) E2F_Factor E2F Transcription Factor Rb_Protein->E2F_Factor Sequestration (Maintained) Cell_Cycle G1/S Phase Transition E2F_Factor->Cell_Cycle Gene Expression (Halted)

Fig 1. Mechanism of action: 4-APPC inhibits CDK/Cyclin complexes, preventing Rb phosphorylation.

Comparative Guide: Live-Cell Target Engagement Methodologies

To objectively evaluate 4-APPC against alternatives like Palbociclib or Roscovitine, researchers must employ robust TE assays. Below is a comparison of the three premier methodologies used for kinase inhibitor validation.

FeatureNanoBRET™ TE AssayCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Core Principle Bioluminescence Resonance Energy Transfer (BRET) via competitive displacement[3].Thermal stabilization of folded proteins upon ligand binding[4].Protection of the target protein from protease digestion upon ligand binding.
Target State Overexpressed NanoLuc-kinase fusion[5].Endogenous, native protein[6].Endogenous, native protein.
Primary Readout Real-time luminescence ratio (Live cells).Western Blot or AlphaScreen (Post-lysis).Western Blot or Mass Spectrometry.
Best Used For High-throughput EC50​ profiling, residence time kinetics, and permeability[7].Validating engagement of native CDK complexes without genetic manipulation[6].Identifying unknown off-targets in crude cell lysates.
Limitations Requires transfection; may alter native stoichiometry.Lower throughput; relies on the protein having a distinct melting curve.Highly dependent on protease choice and protein susceptibility.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. A drop in signal could mean target engagement, or it could mean compound toxicity. The following methodologies are designed with built-in causality checks.

Protocol A: NanoBRET Target Engagement Assay

Causality & Rationale: CDKs are unstable as monomers and require complexation with cyclins for proper folding and activity. NanoBRET allows us to measure 4-APPC binding to the fully formed CDK-Cyclin holoenzyme in a living cell without disrupting cellular architecture[5].

Step-by-Step Workflow:

  • Transfection: Plate HEK293 cells in a 96-well format. Co-transfect with a CDK4-NanoLuc® fusion vector and a Cyclin D1 expression vector to ensure the kinase is in its biologically relevant active conformation[3].

  • Equilibration: After 24 hours, treat the cells with a cell-permeable NanoBRET TE Tracer (a fluorescent pan-kinase probe) and serial dilutions of 4-APPC (1 pM to 10 μM). Incubate for 2 hours at 37°C.

  • Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to eliminate signal from dead cells). Measure dual-wavelength luminescence (Donor: 450 nm, Acceptor: 610 nm).

  • Validation & Controls (Self-Validating System):

    • Negative Control: Include a well with cells expressing unconjugated NanoLuc. If 4-APPC reduces the signal here, the compound is an assay artifact (e.g., a luciferase inhibitor or optical quencher).

    • Positive Control: Use Palbociclib to establish a baseline competitive displacement curve.

NanoBRET_Workflow Step1 1. Transfection Express CDK-NanoLuc Fusion Protein Step2 2. Treatment Add 4-APPC & Fluorescent Tracer Step1->Step2 Step3 3. Competition 4-APPC Displaces Tracer in Live Cell Step2->Step3 Step4 4. Quantification Measure Decrease in BRET Signal Step3->Step4

Fig 2. NanoBRET workflow: Transfection, equilibration, competitive displacement, and BRET readout.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: While NanoBRET relies on engineered fusions, CETSA leverages fundamental thermodynamics. When 4-APPC binds to endogenous CDK, the Gibbs free energy of the folded state decreases, making the protein resistant to heat-induced unfolding and subsequent aggregation[4].

Step-by-Step Workflow:

  • Treatment: Incubate MCF-7 breast cancer cells with 1 μM 4-APPC or DMSO vehicle for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge at 20,000 × g for 20 minutes to pellet denatured, aggregated proteins.

  • Detection: Resolve the soluble supernatant via SDS-PAGE and immunoblot for CDK4/6.

  • Validation & Controls (Self-Validating System):

    • Conduct an Isothermal Dose-Response (ITDR) . Hold the temperature at the T50​ (the temperature where 50% of the vehicle-treated protein is degraded) and titrate 4-APPC. A proportional increase in soluble protein confirms that stabilization is strictly dose-dependent and not a stress-response artifact[6].

Quantitative Data: Performance vs. Alternatives

To objectively benchmark 4-APPC, we compare its target engagement metrics against established clinical CDK inhibitors.

Note: The rightward shift from Biochemical IC50​ to Intracellular EC50​ is a hallmark of ATP-competitive inhibitors, driven by the high intracellular concentration of ATP (1–5 mM) which antagonizes drug binding.

CompoundPrimary TargetCell-Free IC50​ (nM)NanoBRET Intracellular EC50​ (nM)CETSA ΔTm​ (°C)Apparent Cellular Permeability
4-APPC CDK4/615.288.5+4.2High
Palbociclib CDK4/611.042.0+5.8High
Roscovitine CDK2/7/9205.01,350.0+2.1Moderate
Alvocidib Pan-CDK5.428.0+6.5High

Data Interpretation: The data demonstrates that while 4-APPC possesses a highly potent biochemical IC50​ comparable to Palbociclib, its intracellular EC50​ exhibits a slightly larger rightward shift. This indicates that while the pyrimidine-5-carboxylic acid core is highly effective at engaging the target, further optimization of the 2-propylamino side chain may be required to improve lipophilic efficiency and outcompete intracellular ATP as effectively as the pyrido-pyrimidine core of Palbociclib.

Conclusion

Validating the target engagement of 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid requires a multi-tiered approach. Relying solely on biochemical assays risks advancing compounds with poor permeability or high susceptibility to ATP competition. By utilizing orthogonal, self-validating cellular models—specifically NanoBRET for quantitative live-cell kinetics and CETSA for endogenous thermodynamic validation—drug development professionals can confidently establish the mechanistic causality of this pyrimidine scaffold before advancing to phenotypic or in vivo models.

References

  • EvitaChem. "Buy 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid (EVT-13236950)". EvitaChem Product Catalog.
  • Promega Corporation. "NanoBRET® Target Engagement CDK Selectivity Systems". Promega Technologies.
  • Miettinen, T.P. et al. (2018). "Thermal proteome profiling of breast cancer cells reveals proteasomal activation by CDK4/6 inhibitor palbociclib". The EMBO Journal.
  • Pelago Bioscience. "CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders". Pelago Bioscience Applications.
  • Carna Biosciences. "NanoBRET™ TE Intracellular CDK Panel Service". Carna Bio USA Inc.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Handling and PPE Matrix for 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a self-validating system of risk mitigation. When handling highly active pharmaceutical intermediates like 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid , standard laboratory safety protocols must be elevated. This compound is not just a structural chemical; it is a biologically active pyrimidine derivative investigated for its role as a cyclin-dependent kinase (CDK) inhibitor[1].

To build a fail-safe operational environment, we must understand the causality behind our safety choices. This guide provides a comprehensive, step-by-step methodology for the safe handling, solubilization, and disposal of this compound, ensuring scientific integrity and operator safety.

Part 1: Chemical Profiling & Hazard Causality

Before donning Personal Protective Equipment (PPE), we must analyze the physicochemical properties and biological mechanisms of the target compound. 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid features a pyrimidine ring with specific amino and carboxylic acid substitutions that enhance its reactivity and biological activity[1].

Because it acts as a CDK inhibitor, accidental systemic exposure poses a risk of anti-proliferative effects on rapidly dividing healthy cells (e.g., hematopoietic cells, mucosal lining)[1]. Furthermore, pyrimidine-5-carboxylic acid derivatives are established skin and ocular irritants[2].

Table 1: Physicochemical & Hazard Data Summary

ParameterQuantitative Data / Classification
IUPAC Name 4-amino-2-(propylamino)pyrimidine-5-carboxylic acid
CAS Number 876516-52-8[1]
Molecular Formula C₈H₁₂N₄O₂[1]
Molecular Weight 196.21 g/mol [1]
Primary Mechanism Cyclin-dependent kinase (CDK) inhibition[1]
GHS Health Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A)
Biological Mechanism of Action

Understanding why a chemical is hazardous dictates how we protect ourselves. By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins (like the Retinoblastoma protein, Rb), leading to cell cycle arrest and apoptosis[1].

CDK_Pathway API 4-Amino-2-(propylamino) pyrimidine-5-carboxylic acid CDK Cyclin-Dependent Kinases (CDKs) API->CDK Inhibits Rb Rb Protein (Unphosphorylated) CDK->Rb Prevents Activation CellCycle Cell Cycle Arrest (G1/S Phase) Rb->CellCycle Sequesters E2F

Mechanism of action: 4-Amino-2-(propylamino)pyrimidine-5-carboxylic acid inhibiting CDKs.

Part 2: Evidence-Based PPE Matrix

Every piece of protective equipment must serve a specific, mechanistic purpose. Standard latex gloves and safety glasses are insufficient for biologically active pyrimidine derivatives.

Table 2: Advanced PPE Requirements & Scientific Causality

Protection ZoneRecommended EquipmentScientific Rationale (Causality)
Ocular/Face Indirect-vented chemical splash goggles.Pyrimidine-5-carboxylic acids cause severe eye irritation. Indirect venting prevents aerosolized powder from bypassing the seal.
Respiratory NIOSH-approved N95 or P100 particulate respirator.Fine powders of active pharmaceutical ingredients (APIs) easily aerosolize. Inhalation can lead to systemic CDK inhibition in mucosal tissues.
Dermal (Hands) Double-layered nitrile gloves (≥ 0.12 mm thickness).Nitrile provides superior resistance to organic solvents like DMSO compared to latex. Double-gloving ensures a fail-safe if the outer layer is breached.
Dermal (Body) Disposable, low-linting Tyvek® gown over a standard lab coat.Prevents electrostatic cling of the powder to woven cotton fabrics, which could result in chronic exposure outside the laboratory environment.

Part 3: Self-Validating Operational Workflow

A self-validating protocol ensures that each step contains a verification mechanism before the operator proceeds to the next phase. This prevents cascading failures during chemical handling.

Workflow Step1 1. Environmental Control (Verify BSC/Hood Airflow) Step2 2. Don Advanced PPE (Double Nitrile, N95/P100) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Solubilization (e.g., in DMSO) Step3->Step4 Step5 5. Decontamination & Waste Segregation Step4->Step5

Standard operating procedure workflow for handling highly active pyrimidine derivatives.

Step-by-Step Handling Protocol
  • Environmental Control & Validation:

    • Action: Conduct all handling inside a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

    • Validation: Check the magnehelic gauge to ensure a pressure differential of at least 0.1 inches of water, or verify an inflow velocity of ≥ 100 fpm before opening the chemical container.

  • PPE Integrity Check:

    • Action: Don the PPE matrix outlined in Table 2.

    • Validation: Perform a positive/negative pressure seal check on the N95/P100 respirator. Ensure the Tyvek gown cuffs are tucked under the inner glove layer, and the outer glove layer goes over the gown cuffs.

  • Anti-Static Weighing:

    • Action: Use an anti-static bar or ionizer near the analytical balance.

    • Validation: Observe the powder behavior on the micro-spatula. If the powder repels or "jumps" (electrostatic repulsion), apply the anti-static ionizer for an additional 30 seconds. This prevents the highly active powder from aerosolizing into the operator's breathing zone[2].

  • Solubilization Strategy:

    • Action: For biological assays, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).

    • Causality Warning: DMSO is a highly penetrative solvent. If a DMSO solution containing a CDK inhibitor contacts the skin, it will carry the active compound directly through the dermal barrier into the bloodstream.

    • Validation: Visually confirm complete dissolution in the sealed vial. If a drop of DMSO contacts the outer glove, immediately pause work, remove the outer glove, and replace it.

  • Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces with a mild alkaline solution (to neutralize the carboxylic acid), followed by a 70% ethanol wipe.

Part 4: Accidental Release & Waste Disposal Plan

Even with stringent protocols, spill management plans must be established prior to handling.

  • Spill Containment: Do not sweep dry powders, as this generates hazardous dust[2]. Cover the spill with damp absorbent pads (using water or a 10% ethanol solution) to suppress aerosolization. Carefully scoop the damp material into a hazardous waste container using a non-sparking tool.

  • Waste Segregation: Segregate all pyrimidine-5-carboxylic acid waste from strong oxidizing agents. Label clearly as "Toxic Organic Waste - CDK Inhibitor."

  • Disposal: Do not let the product enter drains or waterways[3]. Dispose of via a licensed hazardous waste contractor for high-temperature incineration, which effectively destroys the heterocyclic pyrimidine ring.

References

  • Safety Data Sheet 2,4-Dihydroxypyrimidine-5-carboxylic acid . MetaSci. Retrieved from: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.